Product packaging for Nifenalol(Cat. No.:CAS No. 7413-36-7)

Nifenalol

Cat. No.: B107672
CAS No.: 7413-36-7
M. Wt: 224.26 g/mol
InChI Key: UAORFCGRZIGNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nifenalol is a C-nitro compound.
adrenergic beta-blocker with good antiarrhythmic properties;  also tends to lower blood pressure & provide protection against angina;  minor descriptor (75-86);  on-line & INDEX MEDICUS search ETHANOLAMINES (75-86);  RN given refers to parent cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O3 B107672 Nifenalol CAS No. 7413-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAORFCGRZIGNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048693
Record name Nifenalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7413-36-7
Record name (RS)-Nifenalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7413-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifenalol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifenalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nifenalol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIFENALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1DE63830P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Stereoselective Synthesis of (R)-(-)-Nifenalol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol, a non-selective β-adrenergic receptor antagonist, has been a subject of interest in cardiovascular medicine. Like many pharmaceuticals, this compound possesses a chiral center, leading to the existence of two enantiomers: (R)-(-)-Nifenalol and (S)-(+)-Nifenalol. It is well-established that the pharmacological activity of chiral drugs often resides predominantly in one enantiomer, while the other may be less active or contribute to off-target effects.[1] In the case of many β-blockers, the (S)-enantiomer is typically the more potent β-adrenergic antagonist. However, the (R)-enantiomer of some β-blockers has shown distinct pharmacological properties, warranting the development of stereoselective synthetic routes to access the pure (R)-enantiomer for further investigation and potential therapeutic applications.[2] This technical guide provides an in-depth overview of the stereoselective synthesis of (R)-(-)-Nifenalol, with a focus on enzymatic and chemoenzymatic methods. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Stereochemistry and Pharmacological Significance

The differential pharmacological effects of this compound's enantiomers underscore the importance of stereochemistry in drug action. While the (S)-enantiomer is generally associated with more potent β-adrenergic blockade, the (R)-enantiomer of the related compound pronethalol has been reported to be significantly more active than its (S)-counterpart, suggesting that the pharmacological profile of this compound enantiomers may be more complex than initially presumed.[2] The specific therapeutic rationale for targeting (R)-(-)-Nifenalol may lie in exploring these unique pharmacological activities or in its use as a chiral building block for other complex molecules.

The biological effects of this compound are mediated through its interaction with β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for β1- and β2-adrenergic receptors involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[3][4][5] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response.[6][7] It is plausible that the different spatial arrangements of the (R) and (S) enantiomers of this compound lead to differential binding affinities and activation states of the β-adrenergic receptor, resulting in distinct downstream signaling cascades.

Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure (R)-(-)-Nifenalol can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture. This guide will focus on two prominent and efficient methods that have been reported in the literature.

Chemoenzymatic Synthesis via Enantioconvergent Hydrolysis of p-Nitrostyrene Oxide

This approach utilizes an epoxide hydrolase enzyme to selectively hydrolyze one enantiomer of racemic p-nitrostyrene oxide, leading to the formation of (R)-p-nitrophenylglycol, a key precursor to (R)-(-)-Nifenalol.[8] The subsequent chemical steps then convert this chiral diol into the target molecule.

Enzymatic Kinetic Resolution of a Bromohydrin Precursor

This method involves the enzymatic resolution of a racemic bromohydrin, (±)-2-bromo-1-(4-nitrophenyl)ethanol. A lipase is used to selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer, which is then converted to (R)-(-)-Nifenalol.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two highlighted synthetic routes to (R)-(-)-Nifenalol.

ParameterChemoenzymatic Synthesis via Epoxide Hydrolysis[8]Enzymatic Kinetic Resolution of Bromohydrin[7]
Key Chiral Intermediate (R)-p-nitrophenylglycol(R)-2-bromo-1-(4-nitrophenyl)ethanol
Enzyme Used Epoxide HydrolaseLipase (e.g., from Pseudomonas sp.)
Overall Yield Not explicitly stated, but the enzymatic step yield is high.Not explicitly stated for the entire sequence.
Enantiomeric Excess (ee) >99% for the final product.High ee reported for the resolved intermediate.
Key Advantages High enantioselectivity, potential for high yield.Effective resolution of a key intermediate.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (R)-(-)-Nifenalol via Enantioconvergent Hydrolysis

Step 1: Enantioconvergent Hydrolysis of (±)-p-Nitrostyrene Oxide [8]

  • Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared.

  • Enzyme Addition: A suitable epoxide hydrolase (e.g., from Aspergillus niger or a recombinant source) is added to the buffer.

  • Substrate Addition: Racemic p-nitrostyrene oxide is added to the enzyme solution. The reaction may be performed in a biphasic system (e.g., with an organic solvent like toluene) to improve substrate solubility and product recovery.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24-48 hours), monitoring the progress by chiral HPLC.

  • Work-up and Isolation: Upon completion, the aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-p-nitrophenylglycol. The enantiomeric excess is determined by chiral HPLC.

Step 2: Conversion of (R)-p-Nitrophenylglycol to (R)-(-)-Nifenalol

Detailed protocols for the subsequent chemical transformations (e.g., conversion of the diol to an epoxide followed by ring-opening with isopropylamine) are based on standard organic synthesis procedures and would need to be optimized for this specific substrate.

Protocol 2: Synthesis of (R)-(-)-Nifenalol via Enzymatic Kinetic Resolution of (±)-2-bromo-1-(4-nitrophenyl)ethanol

Step 1: Enzymatic Kinetic Resolution [7]

  • Reaction Setup: Racemic (±)-2-bromo-1-(4-nitrophenyl)ethanol is dissolved in an appropriate organic solvent (e.g., toluene).

  • Acyl Donor and Enzyme Addition: An acyl donor (e.g., vinyl acetate) and a lipase (e.g., immobilized lipase from Pseudomonas sp.) are added to the solution.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 40°C) with shaking for a period determined by reaction monitoring (e.g., via TLC or HPLC).

  • Work-up and Separation: After the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The solvent is evaporated, and the resulting mixture of (R)-2-bromo-1-(4-nitrophenyl)ethanol and (S)-2-bromo-1-(4-nitrophenyl)acetate is separated by column chromatography.

Step 2: Conversion of (R)-2-bromo-1-(4-nitrophenyl)ethanol to (R)-(-)-Nifenalol

  • Epoxide Formation: The purified (R)-2-bromo-1-(4-nitrophenyl)ethanol is treated with a base (e.g., sodium hydroxide) in a suitable solvent to form the corresponding (R)-p-nitrostyrene oxide.

  • Amination: The resulting epoxide is then reacted with isopropylamine in a suitable solvent (e.g., methanol or isopropanol) at elevated temperature to yield (R)-(-)-Nifenalol.

  • Purification: The final product is purified by recrystallization or column chromatography.

Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of β1- and β2-adrenergic receptors.

Beta1_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta1_AR β1-Adrenergic Receptor Gs Gs Protein Beta1_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets (e.g., Ion Channels) PKA->Downstream_Targets Phosphorylates Response Physiological Response Downstream_Targets->Response This compound (R)-(-)-Nifenalol This compound->Beta1_AR Antagonist Beta2_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_AR β2-Adrenergic Receptor Gs Gs Protein Beta2_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Response Physiological Response Downstream_Targets->Response This compound (R)-(-)-Nifenalol This compound->Beta2_AR Antagonist Chemoenzymatic_Workflow Start Racemic p-Nitrostyrene Oxide Enzymatic_Hydrolysis Enantioconvergent Hydrolysis (Epoxide Hydrolase) Start->Enzymatic_Hydrolysis Intermediate (R)-p-Nitrophenylglycol Enzymatic_Hydrolysis->Intermediate Chemical_Steps Chemical Conversion (e.g., Epoxidation, Amination) Intermediate->Chemical_Steps Purification Purification (Chromatography/Recrystallization) Chemical_Steps->Purification Final_Product (R)-(-)-Nifenalol Purification->Final_Product Analysis Chiral HPLC Analysis (ee determination) Final_Product->Analysis

References

In Vitro Beta-Adrenergic Receptor Binding Assay for Nifenalol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro beta-adrenergic receptor binding assay for Nifenalol. It is designed to furnish researchers, scientists, and drug development professionals with the fundamental principles, detailed experimental protocols, and data interpretation necessary for assessing the interaction of this compound with beta-adrenergic receptors.

Introduction to this compound and Beta-Adrenergic Receptors

This compound is a compound classified as a beta-adrenergic receptor blocker. These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in the sympathetic nervous system, mediating the effects of catecholamines like epinephrine and norepinephrine. There are three main subtypes of beta-adrenergic receptors: β1, β2, and β3. β1-adrenergic receptors are predominantly found in the heart and kidneys, while β2-adrenergic receptors are abundant in the smooth muscle of the airways, blood vessels, and uterus. The interaction of a ligand like this compound with these receptors can be quantified using in vitro binding assays, which are essential for determining its affinity and selectivity profile.

The Beta-Adrenergic Signaling Pathway

The binding of an agonist to a beta-adrenergic receptor initiates a well-characterized signaling cascade. This pathway is pivotal for understanding the functional consequences of ligand binding.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, smooth muscle relaxation) PKA->Cellular_Response Phosphorylates target proteins

Figure 1: Simplified Beta-Adrenergic Signaling Pathway.

Upon agonist binding, the beta-adrenergic receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein.[1] The Gs alpha subunit then dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in a physiological response.[1]

Principles of In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[2] These assays are typically conducted on cell membranes or tissue homogenates that express the receptor of interest.

There are two primary types of in vitro binding assays relevant to the characterization of this compound:

  • Saturation Binding Assays: These experiments are used to determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. In these assays, increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation until saturation is reached.

  • Competition Binding Assays: These assays are employed to determine the affinity of an unlabeled compound, such as this compound, for the receptor. This is achieved by measuring the ability of the unlabeled compound to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocols

The following sections outline the methodologies for performing in vitro beta-adrenergic receptor binding assays.

Preparation of Cell Membranes
  • Cell Culture: Cells stably expressing the human β1 or β2-adrenergic receptor (e.g., CHO or HEK293 cells) are cultured to confluence.

  • Harvesting: The cells are washed with ice-cold phosphate-buffered saline (PBS) and scraped into a centrifuge tube.

  • Lysis: The cell suspension is centrifuged, and the pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce or Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspension and Storage: The membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA). The membrane preparations are then aliquoted and stored at -80°C until use.

Radioligand Competition Binding Assay for this compound

This protocol is designed to determine the Ki of this compound for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing β1 or β2-adrenergic receptors

  • Radioligand (e.g., [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP))

  • This compound (unlabeled competitor)

  • Non-specific binding control (e.g., a high concentration of Propranolol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

  • Addition of Reagents:

    • To all wells, add a fixed volume of assay buffer.

    • To the non-specific binding wells, add a high concentration of propranolol (e.g., 10 µM).

    • To the competitor wells, add serial dilutions of this compound.

    • Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.

    • Initiate the binding reaction by adding the cell membrane preparation to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Presentation and Analysis

The raw data (counts per minute, CPM) from the scintillation counter are used to determine the amount of specifically bound radioligand at each concentration of this compound.

Calculations:

  • Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM)

  • Percentage of Specific Binding: (Specific Binding at a given this compound concentration / Maximum Specific Binding) x 100

The percentage of specific binding is then plotted against the logarithm of the this compound concentration to generate a competition curve. Non-linear regression analysis is used to fit the data to a one-site or two-site binding model to determine the IC50 value.

The Ki value is then calculated using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Quantitative Data for this compound
CompoundReceptor SubtypeRadioligandTissue/Cell SourceKi (nM)
This compoundβ1-adrenergic[³H]-DHARat HeartValue
This compoundβ2-adrenergic[³H]-DHARat LungValue

*Values to be populated from specific experimental findings.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow of a radioligand competition binding assay.

Competition_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound (Competitor) - Assay Buffer Incubation Incubate: Membranes + Radioligand + Competitor (this compound) Reagents->Incubation Filtration Rapid Filtration: Separate Bound from Free Radioligand Incubation->Filtration Counting Scintillation Counting: Quantify Bound Radioactivity Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki Counting->Analysis

References

Nifenalol: A Technical Deep Dive into its Discovery, Development, and Scientific Legacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifenalol, a notable yet lesser-known entity in the pantheon of beta-adrenergic receptor antagonists, holds a significant place in the historical and scientific narrative of cardiovascular pharmacology. While it did not achieve the widespread clinical use of its contemporaries like propranolol, its unique properties and role as a research tool have contributed to a deeper understanding of beta-adrenoceptor physiology and pharmacology. This technical guide provides an in-depth exploration of the discovery, development, and scientific applications of this compound, presenting key data, experimental methodologies, and the signaling pathways it modulates.

Discovery and Development History

The precise genesis of this compound is not as prominently documented as that of blockbuster drugs. However, its appearance in the scientific literature by the mid-1970s indicates its synthesis and initial characterization likely occurred in the preceding decade, a period of intense research and development in the field of beta-blockers following the groundbreaking discovery of pronethalol and propranolol in the early 1960s.

This compound, chemically known as 1-(4-nitrophenyl)-2-(isopropylamino)ethanol, belongs to the arylaminoethanol class of beta-blockers. Its development was part of a broader effort to synthesize and evaluate a wide range of structural analogues to identify compounds with improved therapeutic profiles, including greater receptor selectivity and reduced side effects.

Pharmacological Profile

Mechanism of Action

This compound functions as a competitive antagonist at beta-adrenergic receptors, blocking the binding of endogenous catecholamines such as epinephrine and norepinephrine. This antagonism mitigates the downstream signaling cascades typically initiated by these neurotransmitters.

Signaling Pathways

The primary signaling pathway affected by this compound is the beta-adrenergic receptor-G protein-adenylyl cyclase pathway. By blocking the receptor, this compound prevents the activation of the stimulatory G protein (Gs), thereby inhibiting the production of the second messenger cyclic AMP (cAMP) by adenylyl cyclase. This reduction in intracellular cAMP levels leads to a decrease in the activation of protein kinase A (PKA) and subsequent downstream effects, which in cardiac tissue include reduced heart rate (chronotropy), decreased contractility (inotropy), and slowed atrioventricular conduction (dromotropy).

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein Gs Protein (αβγ) Beta_Receptor->G_Protein Activates This compound This compound This compound->Beta_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., ↓ Heart Rate, ↓ Contractility) PKA->Cellular_Response Phosphorylates targets leading to Radioligand_Binding_Assay_Workflow Start Start: Tissue Preparation Homogenization Tissue Homogenization Start->Homogenization Incubation Incubation with Radioligand and this compound Homogenization->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki determination) Counting->Analysis End End: Receptor Characterization Analysis->End

An In-depth Technical Guide to the Physical and Chemical Properties of Nifenalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol is a beta-adrenoceptor antagonist, commonly referred to as a beta-blocker.[1][2] It is recognized for its antiarrhythmic properties, its tendency to lower blood pressure, and its potential to offer protection against angina.[2][3] As a sympatholytic drug, this compound functions by competitively inhibiting the binding of catecholamines such as norepinephrine and epinephrine to beta-adrenergic receptors. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is crucial for understanding its behavior in biological systems and for the development of pharmaceutical formulations.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 1-(4-Nitrophenyl)-2-(propan-2-ylamino)ethanol[1]
Synonyms Isophenethanol, (±)-INPEA[4][5]
CAS Number 7413-36-7 (free base)[3], 5704-60-9 (HCl salt)[6]
Chemical Formula C₁₁H₁₆N₂O₃[3][7]
Molecular Weight 224.26 g/mol [3][7]
Appearance Solid powder[3]
Stereochemistry Racemic[7]
Table 2: Physicochemical Data of this compound
PropertyValue
Melting Point 98 °C[4][8]
Boiling Point 377.4 °C at 760 mmHg[4]
Solubility Soluble in DMSO[9]
logP (predicted) 1.1[10]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the Thiele tube method, a common and effective technique for organic solids.[8]

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Capillary tubes (sealed at one end)

  • Calibrated thermometer

  • Bunsen burner or other heat source

  • Mortar and pestle

  • This compound sample

Procedure:

  • A small amount of the this compound sample is finely powdered using a mortar and pestle.[8]

  • The powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.[7]

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8]

  • The thermometer and attached capillary tube are suspended in a Thiele tube containing mineral oil. The oil level should be sufficient to immerse the thermometer bulb and the sample.[8]

  • The side arm of the Thiele tube is gently heated, which creates a convection current ensuring uniform heating of the oil.[8]

  • The temperature is increased at a rate of 1-2°C per minute as it approaches the expected melting point.[8]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8]

Melting_Point_Determination cluster_preparation Sample Preparation cluster_apparatus Apparatus Setup cluster_measurement Measurement Powder Powder this compound Pack Pack into Capillary Tube Powder->Pack Attach Attach Capillary to Thermometer Pack->Attach Suspend Suspend in Thiele Tube Attach->Suspend Heat Heat Thiele Tube Suspend->Heat Record_Start Record Start of Melting Heat->Record_Start Record_End Record End of Melting Record_Start->Record_End

Workflow for Melting Point Determination

Determination of Boiling Point

The boiling point of a liquid organic compound such as this compound (if in liquid form or dissolved in a high-boiling solvent) can be determined by distillation.[9]

Materials:

  • Distillation flask (round-bottomed)

  • Condenser

  • Receiving cylinder

  • Calibrated thermometer

  • Heating mantle or Bunsen burner

  • Boiling chips

  • This compound sample

Procedure:

  • A measured volume of the this compound sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[11]

  • The distillation apparatus is assembled with the thermometer positioned so that the top of the bulb is just below the side arm leading to the condenser.[9]

  • The flask is heated, and the liquid is brought to a boil.

  • The temperature is recorded when the first drop of condensate falls from the condenser into the receiving cylinder. This is the initial boiling point.[9]

  • Heating is continued to maintain a steady rate of distillation (4-5 mL per minute).[9]

  • The temperature at which the last of the liquid vaporizes from the flask is recorded as the final boiling point.[9]

  • The observed boiling point may be corrected for atmospheric pressure.[12]

Determination of Solubility in DMSO

The solubility of this compound in dimethyl sulfoxide (DMSO) can be determined using a kinetic turbidimetric method.[4][6]

Materials:

  • This compound sample

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 620 nm

  • Multichannel pipette

Procedure:

  • A stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).[4]

  • In a 96-well plate, 198 µL of PBS is added to each well.[4]

  • 2 µL of the this compound stock solution is added to the wells to achieve the desired final concentration.[4]

  • The plate is shaken for 1-2 minutes to mix the contents thoroughly.[4]

  • The plate is incubated at room temperature for 1-2 hours.[4]

  • The turbidity (absorbance) of each well is measured at 620 nm using a microplate reader.[4]

  • The absorbance of the sample wells is compared to a blank (PBS with 1% DMSO). A significant increase in absorbance indicates precipitation and thus the limit of solubility.[4]

Determination of Octanol-Water Partition Coefficient (logP)

The logP value, a measure of lipophilicity, can be determined using the shake-flask method followed by HPLC analysis.

Materials:

  • This compound sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Phosphate buffer (pH 7.4)

  • Separatory funnel

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • A known concentration of this compound is dissolved in the aqueous phase (phosphate buffer, pH 7.4).

  • Equal volumes of the n-octanol and the aqueous this compound solution are added to a separatory funnel.

  • The funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the this compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • Aliquots are carefully taken from both the n-octanol and aqueous layers.

  • The concentration of this compound in each phase is determined using a validated HPLC method.

  • The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by acting as an antagonist at beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway inhibited by this compound is the Gs-protein pathway.

Classical Gs-Protein Coupled Pathway:

  • Under normal physiological conditions, catecholamines (e.g., norepinephrine, epinephrine) bind to beta-adrenergic receptors.

  • This binding activates the associated Gs-protein, causing the exchange of GDP for GTP on the alpha subunit (Gαs).

  • The activated Gαs-GTP complex dissociates from the beta-gamma subunits and activates adenylyl cyclase.

  • Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • cAMP acts as a second messenger and activates Protein Kinase A (PKA).

  • PKA then phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility.

Action of this compound:

  • This compound competitively binds to the beta-adrenergic receptor, preventing the binding of endogenous catecholamines.

  • This blockage inhibits the activation of the Gs-protein and the subsequent downstream signaling cascade, thus reducing the effects of sympathetic stimulation on the heart.

G-Protein Independent Pathway (Biased Agonism): It is also recognized that some beta-blockers can act as "biased ligands," selectively activating G-protein independent signaling pathways mediated by β-arrestin. This can lead to distinct cellular responses that are independent of G-protein activation.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Norepinephrine, Epinephrine) Beta_Receptor β-Adrenergic Receptor (GPCR) Catecholamines->Beta_Receptor Binds and Activates This compound This compound This compound->Beta_Receptor Binds and Blocks Gs_Protein Gs Protein (inactive) (GDP-bound) Beta_Receptor->Gs_Protein Activates Beta_Arrestin β-Arrestin Signaling Beta_Receptor->Beta_Arrestin Biased Signaling Gs_Protein_active Gs Protein (active) (GTP-bound) Gs_Protein->Gs_Protein_active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein_active->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Downstream Physiological Effects (e.g., increased heart rate) PKA->Downstream_Effects Phosphorylates Targets

This compound's Mechanism of Action on the β-Adrenergic Signaling Pathway

Key Pharmacological Experimental Protocols

Beta-Adrenoceptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the affinity (Ki) of this compound for beta-adrenergic receptors.

Materials:

  • Cell membranes expressing beta-adrenergic receptors (e.g., from turkey erythrocytes for β1 and rat erythrocytes for β2).[3]

  • Radiolabeled beta-adrenergic antagonist (e.g., [³H]dihydroalprenolol - [³H]DHA).[3]

  • This compound (unlabeled competitor) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters (e.g., Whatman GF/B).[3]

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of [³H]DHA and varying concentrations of unlabeled this compound.[3]

  • The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.[3]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of [³H]DHA (IC₅₀) is determined.

  • The Ki value for this compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Mix Mix: - Receptor Membranes - [³H]DHA (Radioligand) - this compound (Competitor) Incubate Incubate to Equilibrium Mix->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC₅₀ and Ki Count->Calculate

Workflow for a Competitive Radioligand Binding Assay

Assessment of Antiarrhythmic Properties (Langendorff Heart Model)

The Langendorff isolated heart preparation is a valuable ex vivo model to study the direct effects of drugs on cardiac electrophysiology and arrhythmias.[1][8]

Materials:

  • Langendorff perfusion apparatus.

  • Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂ and warmed to 37°C).[7]

  • Animal model (e.g., rabbit or rat).[1][7]

  • Surgical instruments for heart excision.

  • Electrodes for recording electrocardiogram (ECG) or monophasic action potentials (MAP).

  • Arrhythmia-inducing agent (e.g., a cardiac glycoside or electrical stimulation).

  • This compound solution.

Procedure:

  • The heart is rapidly excised from an anesthetized animal and immediately placed in ice-cold Krebs-Henseleit buffer.[7]

  • The aorta is cannulated, and the heart is mounted on the Langendorff apparatus for retrograde perfusion with the oxygenated buffer at a constant pressure.[7][8]

  • The heart is allowed to equilibrate and stabilize, during which baseline cardiac parameters (heart rate, contractility, ECG) are recorded.

  • An arrhythmia is induced, for example, by adding an arrhythmogenic agent to the perfusate or by a programmed electrical stimulation protocol.[6]

  • Once a stable arrhythmia is established, this compound is introduced into the perfusate at various concentrations.

  • The effects of this compound on the arrhythmia are continuously monitored by recording changes in the ECG, such as the termination of the arrhythmia or a reduction in ectopic beats.

  • Dose-response curves can be generated to quantify the antiarrhythmic potency of this compound.

This technical guide provides a foundational understanding of the physicochemical properties of this compound, the experimental methods to determine them, and its mechanism of action. This information is essential for professionals engaged in the research and development of beta-blocker therapeutics.

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Nifenalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential degradation pathways and resulting byproducts of Nifenalol, a beta-adrenergic blocking agent. Due to the limited availability of specific degradation studies on this compound, this document extrapolates potential degradation routes based on the known behavior of structurally similar beta-blockers and the chemical properties of this compound's functional groups under forced degradation conditions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the stability testing, formulation development, and analytical method development of this compound and related compounds. Detailed experimental protocols for conducting forced degradation studies are provided, alongside proposed degradation pathway diagrams and a summary of potential degradation products.

Introduction

This compound is a beta-adrenergic antagonist characterized by a phenylethanolamine structure with a nitro group substituted on the phenyl ring. Understanding the degradation profile of a drug substance like this compound is a critical aspect of pharmaceutical development. Forced degradation, or stress testing, is essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2]

The chemical structure of this compound, featuring a secondary alcohol, a secondary amine, and a nitroaromatic moiety, presents several potential sites for degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. This guide outlines the probable degradation pathways at these functional groups.

Proposed Degradation Pathways of this compound

Based on the degradation patterns of other phenylethanolamine-based beta-blockers such as propranolol, metoprolol, and atenolol, several degradation pathways for this compound are proposed.[3][4][5][6][7][8]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals.[9] this compound's susceptibility to hydrolysis is likely pH-dependent.

  • Acidic and Basic Conditions: Under strong acidic or basic conditions, the ether linkage, if present in related structures, is a common point of cleavage. However, this compound lacks this linkage. The primary sites for hydrolysis in this compound are likely the secondary alcohol and the bonds adjacent to the amine. Dehydration of the secondary alcohol could occur under acidic conditions, leading to the formation of an alkene. In highly basic conditions, degradation may be initiated at the benzylic position.

Oxidative Degradation

Oxidative degradation is a significant concern for many pharmaceuticals.[10] The use of oxidizing agents like hydrogen peroxide is a standard approach in forced degradation studies.[11]

  • N-Dealkylation: The secondary amine in this compound is susceptible to oxidation, which can lead to N-dealkylation, resulting in the corresponding primary amine.

  • Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to a ketone.

  • Aromatic Ring Oxidation: The electron-rich phenyl ring can undergo hydroxylation at various positions.

  • Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of certain excipients or impurities that can act as reducing agents, although this is more common in metabolic pathways, it can occur under certain stress conditions.

Photolytic Degradation

Photodegradation can occur when a drug substance is exposed to light.[3][12][13] The nitroaromatic chromophore in this compound makes it particularly susceptible to photolytic degradation.

  • Nitro Group Transformation: Aromatic nitro compounds can undergo photoreduction to nitroso and subsequently amino derivatives.[14][15]

  • Side-Chain Cleavage: Photolytic conditions can induce cleavage of the side chain, potentially leading to the formation of 4-nitrobenzaldehyde and other related byproducts.

  • Radical-Mediated Degradation: Photons can initiate free-radical reactions, leading to a complex mixture of degradation products.

Visualization of Proposed Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound under different stress conditions.

This compound Hydrolytic Degradation This compound This compound Dehydration_Product Dehydration Product (Alkene) This compound->Dehydration_Product Acidic Hydrolysis (Dehydration)

Caption: Proposed acidic hydrolytic degradation of this compound.

This compound Oxidative Degradation This compound This compound N_Dealkylated N-Dealkylated Product (Primary Amine) This compound->N_Dealkylated N-Dealkylation Ketone Ketone Product This compound->Ketone Alcohol Oxidation Hydroxylated Hydroxylated Ring Product This compound->Hydroxylated Ring Hydroxylation Reduced_Nitro Reduced Nitro Product (e.g., Amino) This compound->Reduced_Nitro Nitro Group Reduction This compound Photolytic Degradation This compound This compound Nitro_Reduction Photoreduced Nitro Product (Nitroso, Amino) This compound->Nitro_Reduction Nitro Group Photoreduction Side_Chain_Cleavage Side-Chain Cleavage Products (e.g., 4-Nitrobenzaldehyde) This compound->Side_Chain_Cleavage Side-Chain Fission Radical_Products Radical-Mediated Products This compound->Radical_Products Free-Radical Reactions Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare this compound Stock Solution (1 mg/mL) Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Prep->Hydrolysis Oxidation Oxidative Stress (H₂O₂) Prep->Oxidation Photolysis Photolytic Stress (ICH Q1B) Prep->Photolysis Thermal Thermal Stress Prep->Thermal Control Prepare Control Sample HPLC HPLC-PDA Analysis Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS PeakPurity Peak Purity Assessment HPLC->PeakPurity Pathways Elucidate Degradation Pathways LCMS->Pathways PeakPurity->Pathways Method Develop Stability-Indicating Method Pathways->Method

References

Nifenalol Enantiomers: A Technical Guide to Stereospecific Activity at Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol is a non-selective β-adrenergic receptor antagonist that has been a subject of pharmacological interest. As a chiral molecule, this compound exists as two enantiomers: (S)-(-)-Nifenalol and (R)-(+)-Nifenalol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This technical guide provides an in-depth overview of the specific activities of this compound enantiomers, focusing on their interaction with β-adrenoceptors. The information presented herein is crucial for researchers in the fields of pharmacology, medicinal chemistry, and drug development seeking to understand the stereoselectivity of this compound. For many β-blockers, the (-)-enantiomer possesses significantly higher potency as a β-receptor antagonist compared to the (+)-enantiomer.[1][2]

Quantitative Data on the Specific Activities of this compound Enantiomers

The antagonist potencies of the this compound enantiomers at β-adrenoceptors were quantitatively determined in a key study by Harms, Zaagsma, and de Vente (1977). The results, expressed as pA₂ values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, are summarized in the table below. These values were determined in isolated rat tissues, providing insights into the tissue-specific activity of each enantiomer.

EnantiomerTissueβ-Adrenoceptor SubtypepA₂ Value
(-)-Nifenalol Right Atriumβ₁7.42
Diaphragmβ₂6.84
Adipose Tissueβ (atypical)6.20
(+)-Nifenalol Right Atriumβ₁5.54
Diaphragmβ₂5.30
Adipose Tissueβ (atypical)5.15

Data extracted from Harms HH, Zaagsma J, de Vente J. Life Sci. 1977 Jul 1;21(1):123-8.

The data clearly demonstrates that the (-)-enantiomer of this compound is substantially more potent in antagonizing β-adrenoceptors across all tested tissues compared to the (+)-enantiomer. The difference in potency is most pronounced at the β₁-adrenoceptors of the right atrium, with a nearly 100-fold difference in antagonist activity.

Experimental Protocols

The determination of the pA₂ values for the this compound enantiomers involved functional pharmacological assays using isolated rat tissues. The following is a detailed description of the likely experimental methodology based on the 1977 study by Harms and colleagues and standard pharmacological practices of that era.

Isolated Tissue Preparation and Mounting
  • Tissue Source: Male Wistar rats were used as the tissue source.

  • Tissue Isolation:

    • Right Atria: The hearts were excised, and the spontaneously beating right atria were isolated and mounted in an organ bath.

    • Diaphragm: A strip of the diaphragm muscle was carefully dissected and mounted.

    • Adipose Tissue: Epididymal adipose tissue was isolated.

  • Organ Bath Setup: The isolated tissues were suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O₂ and 5% CO₂ to maintain physiological pH.

  • Tension Recording: The tissues were connected to isometric force transducers to record contractile responses (for right atria and diaphragm) or other relevant physiological responses. The tissues were allowed to equilibrate under a resting tension for a specified period before the start of the experiment.

Determination of Antagonist Potency (pA₂ Value)
  • Agonist Concentration-Response Curves: Cumulative concentration-response curves to a standard β-adrenoceptor agonist (e.g., isoprenaline) were obtained to establish a baseline response. The agonist was added to the organ bath in increasing concentrations, and the resulting response (e.g., increase in heart rate for atria, relaxation for diaphragm) was recorded.

  • Antagonist Incubation: After washing the tissues to remove the agonist, they were incubated with a specific concentration of one of the this compound enantiomers for a predetermined period to allow for equilibration and receptor binding.

  • Shift in Agonist Concentration-Response Curve: In the continued presence of the this compound enantiomer, a second cumulative concentration-response curve for the agonist was generated. The presence of the competitive antagonist is expected to cause a parallel rightward shift of the agonist's concentration-response curve without a change in the maximum response.

  • Schild Plot Analysis: This procedure was repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) was calculated for each antagonist concentration. A Schild plot was then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • pA₂ Determination: For a competitive antagonist, the Schild plot should yield a straight line with a slope not significantly different from unity. The pA₂ value is determined from the x-intercept of this line.

Visualizations

Signaling Pathway of β-Adrenergic Receptor Antagonism by this compound

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine) bAR β-Adrenergic Receptor Agonist->bAR Binds & Activates This compound This compound Enantiomer ((-)-Nifenalol > (+)-Nifenalol) This compound->bAR Competitively Binds & Blocks G_Protein G Protein (Gs) bAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets Leading to

Caption: β-Adrenergic receptor signaling and antagonism by this compound enantiomers.

Experimental Workflow for pA₂ Determination

G Start Start: Isolated Tissue Preparation Equilibration Equilibration in Organ Bath Start->Equilibration Agonist_CRC1 Generate Baseline Agonist Concentration-Response Curve (CRC) Equilibration->Agonist_CRC1 Washout1 Washout Agonist_CRC1->Washout1 Antagonist_Incubation Incubate with a Fixed Concentration of This compound Enantiomer Washout1->Antagonist_Incubation Agonist_CRC2 Generate Agonist CRC in presence of Antagonist Antagonist_Incubation->Agonist_CRC2 Washout2 Washout Agonist_CRC2->Washout2 Repeat Repeat with Different Antagonist Concentrations Washout2->Repeat Repeat->Antagonist_Incubation Yes Schild_Plot Construct Schild Plot: log(Dose Ratio - 1) vs. -log[Antagonist] Repeat->Schild_Plot No (all concentrations tested) pA2 Determine pA₂ Value (x-intercept) Schild_Plot->pA2

Caption: Workflow for determining the pA₂ value of a competitive antagonist.

References

Chemo-enzymatic Synthesis of Nifenalol Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemo-enzymatic strategies for the synthesis of chiral precursors of Nifenalol, a beta-adrenergic blocking agent. The focus is on the application of enzymatic kinetic resolutions to obtain enantiomerically pure intermediates, a critical aspect in the development of stereospecific pharmaceuticals. This document details the key enzymatic and chemical transformations, presents quantitative data for process evaluation, and provides illustrative experimental protocols.

Introduction

This compound, like many beta-blockers, exhibits stereospecific pharmacology, with one enantiomer being significantly more active and/or having a different side-effect profile than the other. Consequently, the synthesis of enantiomerically pure this compound is of great importance. Chemo-enzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer an efficient and environmentally benign approach to producing these chiral building blocks.[1][2]

The core of the chemo-enzymatic approach to this compound precursors lies in the enzymatic kinetic resolution of racemic intermediates. This guide will focus on two primary enzymatic methods:

  • Lipase-catalyzed kinetic resolution of racemic alcohols: This involves the enantioselective acylation of a racemic alcohol, leaving one enantiomer unreacted and in high enantiomeric purity.

  • Transaminase-catalyzed kinetic resolution of racemic amines: This method utilizes the stereoselective transfer of an amino group from a donor to an acceptor, resolving a racemic amine into its constituent enantiomers.

Key precursors for this compound synthesis that are amenable to these enzymatic resolutions include derivatives of 1-(nitrophenyl)ethanol and the corresponding amino alcohols. Specifically, (R)-2-bromo-1-(4-nitrophenyl)ethanol has been identified as a crucial intermediate for the synthesis of (R)-Nifenalol.

Chemo-enzymatic Synthesis Pathway

The overall strategy involves the synthesis of a racemic precursor followed by an enzymatic kinetic resolution to isolate the desired enantiomer. This enantiopure intermediate can then be further chemically converted to this compound.

Chemo_enzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Kinetic Resolution cluster_chemical2 Chemical Conversion Racemic Precursor Racemic Precursor Enzyme Enzyme Racemic Precursor->Enzyme Racemic Substrate Enantiopure Precursor (R) Enantiopure Precursor (R) Enzyme->Enantiopure Precursor (R) (R)-Enantiomer Modified Precursor (S) Modified Precursor (S) Enzyme->Modified Precursor (S) (S)-Enantiomer (modified) This compound This compound Enantiopure Precursor (R)->this compound

Figure 1: General workflow for the chemo-enzymatic synthesis of this compound.

Lipase-Catalyzed Kinetic Resolution of Racemic 1-(4-Nitrophenyl)ethanol Derivatives

Lipases, particularly Candida antarctica lipase B (CALB), are widely used for the kinetic resolution of racemic alcohols due to their high enantioselectivity and stability in organic solvents.[3] The principle of this resolution is the preferential acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Quantitative Data

The efficiency of the lipase-catalyzed kinetic resolution is dependent on various factors including the specific lipase, acyl donor, solvent, and temperature. The following table summarizes representative data for the kinetic resolution of 1-(4-nitrophenyl)ethanol and a related bromohydrin precursor.

SubstrateEnzymeAcyl DonorSolventTemp. (°C)Yield (%) of (R)-alcoholee (%) of (R)-alcoholE-valueReference
rac-1-(4-Nitrophenyl)ethanolCALBVinyl acetateHexane40~45>99>200
rac-2-Bromo-1-(4-nitrophenyl)ethanolCALBVinyl acetateToluene304298>100

Note: Data is compiled from various sources and represents typical values. Actual results may vary based on specific experimental conditions.

Experimental Protocol: Kinetic Resolution of rac-1-(4-Nitrophenyl)ethanol using CALB

This protocol is a representative example for the enzymatic resolution of a this compound precursor.

Materials:

  • rac-1-(4-Nitrophenyl)ethanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane

  • Molecular sieves (4 Å)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic 1-(4-nitrophenyl)ethanol (1.0 g, 5.98 mmol) in anhydrous hexane (50 mL), add vinyl acetate (1.1 mL, 11.96 mmol, 2 equivalents).

  • Add immobilized Candida antarctica lipase B (100 mg, 10% w/w) and activated 4 Å molecular sieves (1 g).

  • Incubate the reaction mixture at 40°C with shaking (200 rpm).

  • Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Once the desired conversion is reached, filter off the enzyme and molecular sieves and wash with ethyl acetate.

  • Combine the organic filtrates and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of (R)-1-(4-nitrophenyl)ethanol and (S)-1-(4-nitrophenyl)ethyl acetate by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (R)-alcohol.

Lipase_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_products Products Substrate rac-1-(4-Nitrophenyl)ethanol + Vinyl Acetate + Hexane Reaction Incubate at 40°C with shaking Substrate->Reaction Add Enzyme Immobilized CALB + Molecular Sieves Enzyme->Reaction Add Filtration Filtration Reaction->Filtration Stop at ~50% conversion Extraction Extraction Filtration->Extraction Wash with NaHCO3 & Brine Drying Drying Extraction->Drying Dry over Na2SO4 Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Silica Gel R_Alcohol R_Alcohol Chromatography->R_Alcohol (R)-1-(4-Nitrophenyl)ethanol S_Acetate S_Acetate Chromatography->S_Acetate (S)-1-(4-Nitrophenyl)ethyl acetate

Figure 2: Experimental workflow for lipase-catalyzed kinetic resolution.

Transaminase-Catalyzed Kinetic Resolution of Racemic Amines

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to an acceptor.[4][5] They can be used for the kinetic resolution of racemic amines, where one enantiomer is selectively converted to a ketone, leaving the other enantiomer in high optical purity.

Quantitative Data

The choice of transaminase (S-selective or R-selective), amino donor, and reaction conditions are crucial for a successful resolution.

SubstrateEnzymeAmino DonorCo-substrateTemp. (°C)pHYield (%) of (R)-amineee (%) of (R)-amineReference
rac-1-(4-Nitrophenyl)ethylamine(S)-TransaminaseL-AlaninePyruvate307.5~48>99[6]

Note: This data is representative and serves as a guideline. Optimization is often required for specific substrates.

Experimental Protocol: Kinetic Resolution of a Racemic Amine using a Transaminase

This protocol outlines a general procedure for the kinetic resolution of a racemic amine.

Materials:

  • Racemic amine (e.g., rac-1-(4-Nitrophenyl)ethylamine)

  • (S)-selective transaminase

  • L-Alanine (amino donor)

  • Pyruvate (co-substrate)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium hydroxide solution

Procedure:

  • Prepare a reaction mixture containing the racemic amine (e.g., 50 mM) in phosphate buffer (pH 7.5).

  • Add L-alanine (e.g., 1.5 equivalents), pyruvate (e.g., 0.1 equivalents), and PLP (e.g., 1 mM).

  • Initiate the reaction by adding the (S)-selective transaminase (e.g., 5-10 mg/mL).

  • Incubate the reaction at 30°C with gentle agitation.

  • Monitor the conversion and enantiomeric excess of the remaining amine by chiral HPLC.

  • Once the reaction reaches approximately 50% conversion, stop the reaction by adjusting the pH to >10 with NaOH.

  • Extract the unreacted (R)-amine with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched (R)-amine.

  • Further purification can be achieved by crystallization or chromatography.

Transaminase_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up & Isolation cluster_product Product Substrates Racemic Amine + L-Alanine + Pyruvate + PLP in Buffer Reaction_Vessel Incubate at 30°C, pH 7.5 Substrates->Reaction_Vessel Add Enzyme (S)-Transaminase Enzyme->Reaction_Vessel Add Quenching Quenching Reaction_Vessel->Quenching Stop at ~50% conversion (add NaOH) Extraction Extraction Quenching->Extraction Extract with Ethyl Acetate Drying_Concentration Drying_Concentration Extraction->Drying_Concentration Dry & Concentrate R_Amine R_Amine Drying_Concentration->R_Amine (R)-Amine

References

Methodological & Application

Asymmetric Synthesis of (R)-(-)-Nifenalol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-Nifenalol is the pharmacologically active enantiomer of the β-adrenergic blocker Nifenalol, utilized in the management of angina and arrhythmia.[1] The stereoselective synthesis of (R)-(-)-Nifenalol is of significant interest to ensure therapeutic efficacy and minimize potential side effects associated with the inactive (S)-(+)-enantiomer. This document outlines two distinct and effective protocols for the asymmetric synthesis of (R)-(-)-Nifenalol: a chemo-enzymatic approach leveraging an engineered epoxide hydrolase and a metal-catalyzed asymmetric aziridination method. Detailed experimental procedures, tabulated data for key reaction steps, and a visual workflow are provided to facilitate replication and further development.

Introduction

β-adrenergic blockers, such as this compound, are a critical class of pharmaceuticals for treating cardiovascular diseases.[2] Many of these compounds are chiral, with the desired therapeutic activity often residing in a single enantiomer.[2][3] The synthesis of enantiomerically pure β-blockers is a key objective in pharmaceutical manufacturing to enhance safety and efficacy profiles.[2] This application note details two robust methods for the asymmetric synthesis of (R)-(-)-Nifenalol, providing researchers with comprehensive protocols for producing this chiral drug.

Method 1: Chemo-enzymatic Synthesis via Enantioconvergent Hydrolysis

This approach utilizes an engineered epoxide hydrolase for the key stereoselective step, converting racemic p-nitrostyrene oxide into (R)-p-nitrophenyl glycol with high enantiomeric excess. The resulting chiral diol is then chemically converted to (R)-(-)-Nifenalol. This method offers the advantages of high enantioselectivity and environmentally benign reaction conditions for the enzymatic step.

Experimental Protocol

Step 1: Enantioconvergent Hydrolysis of (rac)-p-Nitrostyrene Oxide

  • Biocatalyst Preparation: Whole resting cells of E. coli expressing an engineered epoxide hydrolase (e.g., VrEH2M263N) are prepared and harvested.

  • Reaction Setup: A packed bed reactor is filled with the immobilized biocatalyst.

  • Hydrolysis: A solution of racemic p-nitrostyrene oxide (pNSO) is continuously passed through the reactor. The product, (R)-p-nitrophenyl glycol (pNPG), is adsorbed in-situ using a macroporous resin.

  • Elution and Isolation: The (R)-pNPG is eluted from the resin with methanol. The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization to afford highly enantioenriched (R)-pNPG.

Step 2: Synthesis of (R)-(-)-Nifenalol from (R)-p-Nitrophenyl Glycol

  • Reaction: The purified (R)-p-nitrophenyl glycol is chemically converted to (R)-(-)-Nifenalol. A common method involves a two-step process: activation of the primary alcohol (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with isopropylamine.

  • Purification: The final product, (R)-(-)-Nifenalol, is purified by recrystallization to achieve high enantiopurity.[4]

Data Presentation
StepSubstrateProductCatalyst/ReagentYieldEnantiomeric Excess (ee)Reference
1. Enantioconvergent Hydrolysis(rac)-p-Nitrostyrene Oxide(R)-p-Nitrophenyl GlycolImmobilized VrEH2M263N91%97%[4]
2. Conversion to (R)-(-)-Nifenalol(R)-p-Nitrophenyl Glycol(R)-(-)-NifenalolChemical Synthesis61.3% (overall)99.9% (after recrystallization)[4]

Experimental Workflow

chemoenzymatic_synthesis cluster_step1 Step 1: Enzymatic Hydrolysis cluster_step2 Step 2: Chemical Conversion rac_pNSO rac-p-Nitrostyrene Oxide reactor Packed Bed Reactor (Immobilized Epoxide Hydrolase) rac_pNSO->reactor Continuous Flow adsorption In-situ Adsorption (Macroporous Resin) reactor->adsorption elution Elution (Methanol) adsorption->elution R_pNPG (R)-p-Nitrophenyl Glycol elution->R_pNPG chem_synth Chemical Synthesis (e.g., Tosylation, Amination) R_pNPG->chem_synth purification Recrystallization chem_synth->purification R_this compound (R)-(-)-Nifenalol purification->R_this compound

Caption: Chemo-enzymatic synthesis of (R)-(-)-Nifenalol.

Method 2: Asymmetric Aziridination

This synthetic route features a copper(I)-catalyzed asymmetric aziridination of 4-nitrostyrene as the key chirality-inducing step. The resulting chiral aziridine is then converted to (R)-(-)-Nifenalol through a series of transformations. This method provides a purely chemical approach to the target molecule with good control over stereochemistry.

Experimental Protocol

Step 1: Asymmetric Aziridination of 4-Nitrostyrene

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, Cu(MeCN)PF6 and the chiral bis(oxazoline) ligand are combined in acetonitrile.

  • Reaction Mixture: To this catalyst solution, 4-nitrostyrene, the N-tosyloxycarbamate nitrene precursor, potassium carbonate, and 4 Å molecular sieves are added.

  • Reaction: The mixture is stirred at room temperature for 12 hours.

  • Workup and Purification: The reaction is quenched, and the crude product is purified by chromatography to yield the chiral aziridine.

Step 2: Ring Opening of the Aziridine

  • Reaction: The purified aziridine is treated with a Lewis acid, such as BF3·OEt2, in a mixture of water and acetonitrile at room temperature for 1 hour.

  • Workup and Purification: The reaction is worked up to yield the corresponding amino alcohol.

Step 3: N-Alkylation

  • Reaction: The amino alcohol is N-alkylated using sodium cyanoborohydride and acetone at room temperature for 1 hour.

  • Workup and Purification: The reaction mixture is worked up and the crude product is purified to afford (R)-(-)-Nifenalol.

Data Presentation
StepStarting MaterialProductCatalyst/ReagentYieldDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
1. Asymmetric Aziridination4-NitrostyreneChiral AziridineCu(MeCN)PF6, Bis(oxazoline) ligand C, N-tosyloxycarbamate B85%dr = 89:11[1]
2. Aziridine Ring OpeningChiral AziridineChiral Amino AlcoholBF3·OEt2, H2O-MeCN93%dr > 95:5[1]
3. N-AlkylationChiral Amino Alcohol(R)-(-)-NifenalolNaBH3CN, Acetone61%Not explicitly stated, but high ee is expected.[1]

Signaling Pathway/Workflow Diagram

asymmetric_aziridination cluster_synthesis Asymmetric Synthesis of (R)-(-)-Nifenalol start 4-Nitrostyrene aziridination Asymmetric Aziridination [Cu(I)-Bis(oxazoline)] start->aziridination aziridine Chiral Aziridine aziridination->aziridine ring_opening Lewis Acid-Mediated Ring Opening aziridine->ring_opening amino_alcohol Chiral Amino Alcohol ring_opening->amino_alcohol n_alkylation Reductive Amination (N-Alkylation) amino_alcohol->n_alkylation This compound (R)-(-)-Nifenalol n_alkylation->this compound

Caption: Asymmetric aziridination route to (R)-(-)-Nifenalol.

Conclusion

The asymmetric synthesis of (R)-(-)-Nifenalol can be effectively achieved through multiple synthetic strategies. The chemo-enzymatic approach offers high enantioselectivity and mild reaction conditions for the key stereoselective step, making it an attractive green chemistry alternative. The asymmetric aziridination method provides a robust chemical route with good yields and stereocontrol. The choice of method will depend on factors such as the availability of biocatalysts, cost of reagents, and scalability requirements. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Note: Protocol for Studying Nifenalol Effects on Blood Pressure in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for evaluating the effects of Nifenalol, a β-adrenergic receptor antagonist, on blood pressure and heart rate in rat models. This compound is utilized in research to study conditions like high blood pressure and irregular heartbeat[1][2]. The protocol outlines methodologies for direct arterial blood pressure measurement, drug preparation, intravenous administration, and data analysis. Included are representations of this compound's signaling pathway and the experimental workflow to ensure clarity and reproducibility.

Mechanism of Action: β-Adrenergic Blockade

This compound functions as a competitive inhibitor of β-adrenergic receptors[3]. In the cardiovascular system, the sympathetic nervous system releases catecholamines (e.g., norepinephrine, epinephrine) that bind to β1-adrenergic receptors in the heart and β2-adrenergic receptors in vascular smooth muscle. This binding activates a Gs protein-coupled signaling cascade, leading to increased production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[4][5]. This results in increased heart rate, myocardial contractility, and influences vascular tone. By blocking these receptors, this compound prevents the binding of catecholamines, thereby reducing heart rate and contractility, which contributes to a decrease in blood pressure[3][6].

Nifenalol_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space receptor β-Adrenergic Receptor g_protein Gαs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Synthesizes catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->receptor Activates This compound This compound This compound->receptor Blocks atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Increased Cardiac Contractility & Heart Rate pka->response bp Increased Blood Pressure response->bp

Caption: this compound's mechanism via β-adrenergic receptor blockade.

Experimental Protocol

This protocol focuses on the direct measurement of blood pressure in anesthetized rats for accurate and continuous data collection. Invasive blood pressure recording is considered the gold standard for assessing cardiovascular functions in preclinical studies[7].

Materials and Reagents
  • Animals: Male Sprague-Dawley or Wistar rats (250-350g)[7][8].

  • This compound Hydrochloride: (MedChemExpress or similar)[1].

  • Vehicle: Sterile, isotonic saline (0.9% NaCl).

  • Anesthetic: Urethane or Pentobarbital sodium.

  • Surgical Equipment: Scalpels, forceps, retractors, surgical sutures, cannulas/catheters (PE-50 tubing).

  • Data Acquisition: Pressure transducer, bridge amplifier, and a data acquisition system (e.g., PowerLab, BIOPAC).

  • Ancillary Equipment: Heating pad to maintain body temperature, restraining device (for tail-vein injection), heparinized saline (20-50 U/mL).

Animal Preparation and Surgical Procedure
  • Acclimatization: House rats for at least one week under standard conditions (12:12-h light:dark cycle, 21±1°C, 50%±2% humidity) with ad libitum access to food and water[8].

  • Anesthesia: Anesthetize the rat via intraperitoneal (IP) injection. Ensure a stable plane of anesthesia is achieved by monitoring pedal and corneal reflexes.

  • Temperature Control: Place the anesthetized animal on a heating pad to maintain a core body temperature of 37°C[7].

  • Tracheostomy (Optional but Recommended): Perform a tracheostomy to ensure a patent airway throughout the experiment[7].

  • Vascular Cannulation:

    • Arterial Cannulation: Surgically expose the left carotid artery. Make a small incision and insert a PE-50 catheter filled with heparinized saline. Advance the catheter towards the aortic arch for arterial pressure measurement. Secure the catheter firmly with surgical silk[7].

    • Venous Cannulation: Expose the right jugular vein and cannulate with another PE-50 catheter for intravenous drug administration. This is an alternative to tail-vein injection and is preferred for continuous or repeated infusions[7][9].

  • Stabilization: Connect the arterial catheter to the pressure transducer. Allow the animal to stabilize for at least 20-30 minutes until blood pressure and heart rate readings are consistent[7].

Drug Preparation and Administration
  • This compound Stock Solution: Prepare a stock solution of this compound hydrochloride in sterile saline. Protect from light and store at -20°C for up to one month[1].

  • Working Solutions: On the day of the experiment, dilute the stock solution with saline to achieve the desired final concentrations for injection.

  • Administration: Administer this compound intravenously (IV) as a bolus via the jugular vein catheter or a lateral tail vein[10][11]. The maximum recommended bolus injection volume is 5 ml/kg[10]. Administer an equivalent volume of the saline vehicle to the control group.

Experimental Design and Data Collection
  • Dose-Response Study:

    • Group 1: Vehicle control (Saline).

    • Group 2-N: Increasing doses of this compound (e.g., 0.1, 0.5, 1.0, 5.0 mg/kg). A pilot study is recommended to determine the optimal dose range.

  • Data Recording:

    • Record baseline blood pressure (Systolic, Diastolic, Mean Arterial Pressure) and Heart Rate (HR) for 15-20 minutes post-stabilization.

    • Administer the vehicle or this compound dose.

    • Continuously record cardiovascular parameters for at least 60-90 minutes post-injection to observe the peak effect and duration of action.

Data Analysis
  • Calculate the change in Mean Arterial Pressure (MAP) and Heart Rate (HR) from the baseline for each animal.

  • Average the data for each experimental group at various time points (e.g., 5, 15, 30, 60 minutes post-injection).

  • Use a one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance between the control and this compound-treated groups. A p-value < 0.05 is typically considered significant.

Data Presentation

Quantitative results should be summarized in a clear, tabular format to facilitate comparison between dose groups.

Treatment GroupDose (mg/kg)NBaseline MAP (mmHg)ΔMAP at 30 min (mmHg)Baseline HR (bpm)ΔHR at 30 min (bpm)
Vehicle Control-6105 ± 5-2 ± 1.5380 ± 15-5 ± 4
This compound0.56107 ± 6-15 ± 2.1375 ± 12-40 ± 8
This compound1.06104 ± 4-28 ± 3.0382 ± 14-75 ± 11
This compound5.06106 ± 5-45 ± 4.2378 ± 16-110 ± 15
*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control.
(Note: Data shown are hypothetical and for illustrative purposes only).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol from animal preparation to final data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Results A Animal Acclimatization (≥ 1 week) B Anesthesia & Surgical Prep (Carotid & Jugular Cannulation) A->B C System Stabilization (20-30 min) B->C D Record Baseline Vitals (BP & Heart Rate) C->D E IV Administration (Vehicle or this compound Doses) D->E F Post-Dose Data Recording (Continuous for 60-90 min) E->F G Data Processing (Calculate ΔMAP & ΔHR) F->G H Statistical Analysis (ANOVA) G->H I Tabulation & Reporting H->I

Caption: Workflow for assessing this compound's effect on rat blood pressure.

References

Application Notes and Protocols for Determining Nifenalol Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol is a beta-adrenergic antagonist, a class of drugs known to competitively inhibit β-adrenergic receptors.[1][2] While its primary applications are in cardiovascular conditions, recent research has explored the anti-cancer properties of beta-blockers.[3][4][5] These compounds have been shown to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines.[4][6] The cytotoxic effects of beta-blockers are thought to be mediated through the modulation of signaling pathways such as the ERK/COX-2 and cAMP/PKA pathways.[3][6]

This document provides a comprehensive guide to utilizing common cell-based assays for the evaluation of this compound's cytotoxic potential. While specific cytotoxic data for this compound is not extensively available in the public domain, the protocols and expected outcomes detailed herein are based on established methodologies for assessing the cytotoxicity of other beta-blockers. These assays are crucial for determining key parameters such as the half-maximal inhibitory concentration (IC50), the mechanism of cell death, and effects on the cell cycle.

Key Cell-Based Assays for Cytotoxicity Assessment

A multi-assay approach is recommended to obtain a comprehensive understanding of a compound's cytotoxic effects.[7] The following assays are fundamental in preclinical drug development for characterizing the cytotoxic profile of a test agent like this compound.

Cell Viability and Proliferation Assays

These assays are designed to quantify the number of viable cells in a population after exposure to a test compound. They are essential for determining the dose-dependent effects and calculating the IC50 value.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Distinguishing apoptosis from necrosis is crucial for understanding the mode of action of a cytotoxic compound.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Cell Cycle Analysis

Cytotoxic compounds can exert their effects by interfering with the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequent cell death.

  • Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the cytotoxic effects of a beta-blocker on various cancer cell lines. This data is provided as a template for presenting results obtained from experiments with this compound.

Table 1: IC50 Values of a Representative Beta-Blocker on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
A549Non-small cell lung cancer150 - 250
H1299Non-small cell lung cancer150 - 250
MDA-MB-231Triple-negative breast cancer100 - 200
HD-MB03Medulloblastoma60 - 120
DAOYMedulloblastoma60 - 120

Data is representative of beta-blockers like nadolol and propranolol and should be experimentally determined for this compound.[4]

Table 2: Apoptosis Induction by a Representative Beta-Blocker in A549 Cells (48h Treatment)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control2.5 ± 0.81.2 ± 0.3
IC50 / 215.7 ± 2.15.4 ± 1.1
IC5035.2 ± 3.518.9 ± 2.7
IC50 x 248.6 ± 4.225.1 ± 3.0

Values are presented as mean ± standard deviation and are hypothetical. Actual values must be determined experimentally.

Table 3: Cell Cycle Analysis of MDA-MB-231 Cells Treated with a Representative Beta-Blocker (24h)

Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control55.3 ± 2.928.1 ± 1.716.6 ± 1.3
IC50 / 268.7 ± 3.515.4 ± 1.915.9 ± 1.8
IC5075.2 ± 4.18.9 ± 1.215.9 ± 2.0

Values are presented as mean ± standard deviation and are hypothetical, suggesting a G0/G1 phase arrest. Actual values must be determined experimentally.[6]

Experimental Protocols

MTT Cell Viability Assay

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • 96-well microplates

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and a vehicle control for the desired time points.

  • Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and spontaneous release.

Annexin V/PI Apoptosis Assay

Materials:

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at different concentrations (e.g., IC50/2, IC50, IC50x2) and a vehicle control for the desired time.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by PI Staining

Materials:

  • This compound stock solution

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS and resuspend the pellet in a small volume of PBS.

  • Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Seeding in Multi-well Plates treatment This compound Treatment (Dose-Response) cell_culture->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle ic50 IC50 Determination mtt->ic50 ldh->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist conclusion Determine this compound Cytotoxicity Profile ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Workflow for assessing this compound cytotoxicity.

Generalized Signaling Pathway for Beta-Blocker Induced Cytotoxicity

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Beta-Blocker) beta_receptor β-Adrenergic Receptor This compound->beta_receptor Inhibition ac Adenylate Cyclase beta_receptor->ac camp cAMP ac->camp pka PKA camp->pka erk ERK pka->erk Inhibition cell_cycle_arrest Cell Cycle Arrest (G0/G1) pka->cell_cycle_arrest cox2 COX-2 erk->cox2 Downregulation apoptosis Apoptosis erk->apoptosis cox2->apoptosis Inhibition of Anti-Apoptotic Signals

Caption: Potential signaling pathway for beta-blocker cytotoxicity.

References

Application Note: High-Throughput Screening for Novel Nifenalol Analogs as β-Adrenoceptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nifenalol is a β-adrenoceptor antagonist, commonly known as a beta-blocker, used in the study of cardiovascular conditions like hypertension and arrhythmia.[1][2] β-adrenoceptors, a class of G protein-coupled receptors (GPCRs), are central to the sympathetic nervous system's regulation of cardiac function.[3][4] Antagonism of these receptors, particularly the β1 subtype predominant in the heart, reduces heart rate, contractility, and electrical conduction velocity.[4]

The development of novel this compound analogs aims to identify compounds with improved potency, selectivity (e.g., β1 vs. β2), and safety profiles. High-throughput screening (HTS) provides a robust framework for rapidly evaluating large chemical libraries of such analogs to identify promising lead candidates.[5] This document outlines a comprehensive HTS cascade, including detailed protocols for primary screening, hit confirmation, functional characterization, and in vitro safety profiling.

The β-Adrenergic Receptor Signaling Pathway

Upon stimulation by endogenous catecholamines like norepinephrine, β-adrenoceptors couple to the stimulatory G-protein (Gs).[4] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), leading to downstream phosphorylation of various cellular proteins, ultimately modulating cardiac function.[4] this compound analogs, as antagonists, act by blocking the initial binding of catecholamines to the receptor, thereby inhibiting this signaling cascade.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor β-Adrenoceptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts Ligand Norepinephrine (Agonist) Ligand->Receptor Activates Analog This compound Analog (Antagonist) Analog->Receptor Blocks cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Contractility) PKA->Response Leads to HTS_Workflow start This compound Analog Library (10,000+ Compounds) primary_screen Primary HTS (Single Concentration, e.g., 10 µM) - cAMP Accumulation Assay - Radioligand Binding Assay start->primary_screen hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id dose_response Hit Confirmation & Potency - 10-point Dose-Response Curves - Calculate IC50 Values hit_id->dose_response Yes deprioritize1 Deprioritize hit_id->deprioritize1 No potency_check Potent Hits? (IC50 < 1 µM) dose_response->potency_check functional_assay Functional Characterization - Cardiomyocyte Contractility Assay - β1 vs β2 Selectivity potency_check->functional_assay Yes deprioritize2 Deprioritize potency_check->deprioritize2 No safety_assay In Vitro Safety Profiling - hERG Channel Assay - Off-Target Panel Screen functional_assay->safety_assay lead_candidate Lead Candidate safety_assay->lead_candidate Hit_Triage decision decision action action stop stop start Confirmed Hits (from Dose-Response) d1 Potency IC50 < 1 µM? start->d1 act1 Advance to Selectivity Screening d1->act1 Yes stop1 Deprioritize: Low Potency d1->stop1 No d2 β1 Selectivity > 10-fold? act2 Advance to Functional Assays d2->act2 Yes stop2 Deprioritize: Low Selectivity d2->stop2 No d3 Functional Activity Potent in Contractility Assay? act3 Advance to Safety Profiling d3->act3 Yes stop3 Deprioritize: Low Functional Activity d3->stop3 No d4 Safety Window hERG IC50 > 10 µM? act4 Declare Lead Candidate d4->act4 Yes stop4 Deprioritize: Safety Concern d4->stop4 No act1->d2 act2->d3 act3->d4

References

Application Notes and Protocols for the Continuous Synthesis of Nifenalol Using a Packed Bed Reactor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the synthesis of the β-adrenergic blocker, (R)-Nifenalol, utilizing a continuous packed bed reactor. This methodology highlights the advantages of flow chemistry, such as enhanced efficiency, safety, and scalability, which are critical in pharmaceutical manufacturing.[1][2] The synthesis is presented as a chemo-enzymatic process, featuring a key enantioconvergent enzymatic hydrolysis step performed in a continuous packed bed reactor to produce the chiral intermediate, (R)-p-nitrophenyl glycol ((R)-pNPG).[3]

The subsequent chemical transformations to yield (R)-Nifenalol can also be adapted to continuous flow processes, such as the hydrogenation of the nitro group, which has been extensively studied in packed bed reactors.[4][5][6] This approach offers precise control over reaction parameters, leading to higher yields and purity compared to traditional batch methods.[1]

Data Presentation

The following table summarizes the key quantitative data for the enzymatic synthesis of the (R)-pNPG intermediate in a continuous packed bed reactor.[3]

ParameterValueUnit
Reactor Volume5mL
Isolated Yield of (R)-pNPG91%
Enantiomeric Excess (ee) of (R)-pNPG97%
Space-Time Yield20g L⁻¹ h⁻¹
Stable Operation Time>100hours
Overall Yield of (R)-Nifenalol61.3%
Final Enantiopurity of (R)-Nifenalol99.9% ee

Experimental Protocols

1. Enzymatic Synthesis of (R)-p-nitrophenyl glycol ((R)-pNPG) in a Continuous Packed Bed Reactor

This protocol is based on the enantioconvergent hydrolysis of racemic p-nitrostyrene oxide (pNSO) using an immobilized engineered epoxide hydrolase.[3]

a. Materials and Reagents:

  • Engineered epoxide hydrolase from Vigna radiata (VrEH2M263N), immobilized on amino resin ECR8405F

  • Racemic p-nitrostyrene oxide (pNSO)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Macroporous resin (e.g., NKA-11) for in-situ product adsorption

  • Methanol for elution

b. Equipment Setup:

  • High-performance liquid chromatography (HPLC) pump

  • Packed bed reactor column (e.g., 5 mL volume)

  • Column packed with immobilized VrEH2M263N

  • Second column packed with macroporous resin NKA-11, connected in series to the reactor outlet

  • Temperature controller for the reactor

  • Fraction collector

c. Protocol:

  • Prepare a stock solution of racemic p-nitrostyrene oxide in a suitable buffer.

  • Equilibrate the packed bed reactor containing the immobilized enzyme and the macroporous resin column with the buffer solution at the desired temperature.

  • Continuously pump the pNSO solution through the packed bed reactor at a predetermined flow rate to achieve the desired residence time.

  • The product, (R)-p-nitrophenyl glycol, is formed in the reactor and subsequently adsorbed onto the macroporous resin in the second column.

  • After a defined period of operation, switch the flow to a fresh macroporous resin column and elute the product from the saturated column using methanol.

  • Monitor the conversion and enantiomeric excess of the product using chiral HPLC analysis.

  • The continuous system can be operated for over 100 hours with stable performance.[3]

2. Chemical Synthesis of (R)-Nifenalol from (R)-pNPG (Representative Continuous Flow Protocol)

This part of the protocol describes the subsequent chemical steps to convert (R)-pNPG to (R)-Nifenalol, adapted for a continuous flow setup based on established chemical transformations and continuous hydrogenation principles.[4][6][7]

a. Step 1: Mesylation of (R)-pNPG

  • Reaction: The primary alcohol of (R)-pNPG is selectively protected, for example, by mesylation.

  • Continuous Setup:

    • Two separate streams, one containing (R)-pNPG and a non-nucleophilic base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane), and the other containing methanesulfonyl chloride in the same solvent, are fed into a T-mixer.

    • The combined stream flows through a heated coil reactor to ensure complete reaction. The residence time is optimized by adjusting the flow rate and reactor volume.

    • The output stream can be subjected to an in-line liquid-liquid extraction to remove by-products.

b. Step 2: Epoxidation

  • Reaction: The mesylated intermediate is treated with a base (e.g., potassium carbonate) to form the corresponding epoxide.

  • Continuous Setup:

    • The output from the previous step is mixed with a stream containing a base in a suitable solvent.

    • The mixture flows through a second reactor coil at a controlled temperature to facilitate the intramolecular cyclization to the epoxide.

c. Step 3: Amination of the Epoxide

  • Reaction: The epoxide is ring-opened with isopropylamine to form the Nifenalol precursor.

  • Continuous Setup:

    • The epoxide stream is mixed with a solution of isopropylamine.

    • The reaction mixture is passed through a heated reactor coil to drive the reaction to completion.

d. Step 4: Continuous Hydrogenation of the Nitro Group

  • Reaction: The nitro group of the this compound precursor is reduced to an amine to yield the final product, (R)-Nifenalol.

  • Continuous Setup:

    • A solution of the nitro-containing precursor in a suitable solvent (e.g., methanol, ethanol) is prepared.

    • This solution is pumped through a packed bed reactor containing a heterogeneous hydrogenation catalyst (e.g., Pd/C, Pt/C, or Raney Nickel).[5][8][9]

    • A source of hydrogen gas is introduced into the stream before it enters the reactor, or a transfer hydrogenation approach can be used with a hydrogen donor like ethylene glycol or glycerol.[4][7]

    • The reaction is typically performed at elevated temperature and pressure, which are precisely controlled in a continuous flow setup.[4]

    • The output from the reactor is a solution of (R)-Nifenalol, which can then be subjected to continuous crystallization for purification and isolation.

Mandatory Visualization

G cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis (Continuous Flow) pNSO p-Nitrostyrene Oxide Solution Pump1 HPLC Pump pNSO->Pump1 PBR Packed Bed Reactor (Immobilized VrEH2M263N) Pump1->PBR Adsorption Macroporous Resin Column PBR->Adsorption Elution Elution with Methanol Adsorption->Elution pNPG (R)-p-Nitrophenyl Glycol Elution->pNPG Mesylation Mesylation pNPG->Mesylation Epoxidation Epoxidation Mesylation->Epoxidation Amination Amination Epoxidation->Amination Hydrogenation Continuous Hydrogenation Amination->Hydrogenation Crystallization Continuous Crystallization Hydrogenation->Crystallization This compound (R)-Nifenalol Crystallization->this compound

Caption: Experimental workflow for the chemo-enzymatic synthesis of (R)-Nifenalol.

G cluster_params Key Reaction Parameters cluster_catalyst Catalyst Properties cluster_output Performance Metrics PBR Packed Bed Reactor Performance Yield Yield PBR->Yield Selectivity Selectivity PBR->Selectivity STY Space-Time Yield PBR->STY Temp Temperature Temp->PBR influences Pressure Pressure Pressure->PBR influences FlowRate Flow Rate (Residence Time) FlowRate->PBR influences Concentration Substrate Concentration Concentration->PBR influences CatActivity Catalyst Activity CatActivity->PBR determines CatStability Catalyst Stability CatStability->PBR determines ParticleSize Particle Size ParticleSize->PBR affects PackingDensity Packing Density PackingDensity->PBR affects

Caption: Key parameters influencing continuous packed bed reactor performance.

References

Troubleshooting & Optimization

Optimizing Chiral Resolution of Nifenalol Enantiomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the chiral separation of Nifenalol, this technical support center provides a comprehensive resource for troubleshooting and method optimization. This guide, presented in a question-and-answer format, directly addresses specific issues that may be encountered during experimentation, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of this compound enantiomers?

A1: The most widely used technique for the chiral resolution of this compound enantiomers is High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly amylose derivatives like Chiralpak AD, have proven effective. Supercritical Fluid Chromatography (SFC) is also a powerful and increasingly popular alternative that offers faster separations and reduced solvent consumption.[1][2][3]

Q2: Which type of chiral stationary phase is recommended for this compound separation?

A2: Chiralpak AD, an amylose-based CSP, has been successfully used for the baseline separation of this compound enantiomers.[4] This type of CSP separates enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. Vancomycin-based CSPs are also known to be effective for the separation of various β-blockers and can be considered as an alternative.

Q3: What is a typical mobile phase for the chiral HPLC separation of this compound on a Chiralpak AD column?

A3: A common mobile phase for the normal-phase HPLC separation of this compound on a Chiralpak AD column consists of a mixture of a non-polar solvent like hexane and alcohol modifiers such as ethanol and methanol. A small amount of a basic additive, like ethylenediamine, is often included to improve peak shape and resolution. A specific mobile phase that has been shown to achieve baseline separation is a mixture of hexane, ethanol, methanol, and ethylenediamine.[4]

Troubleshooting Guide

Q1: I am not seeing any separation of the this compound enantiomers. What should I do first?

A1: If you are observing no separation (a single peak), the primary issue is a lack of enantioselectivity between the chiral stationary phase and your analyte under the current conditions.

  • Verify Method Parameters: Double-check that you are using the correct chiral stationary phase (e.g., Chiralpak AD) and that the mobile phase composition is accurate.

  • Optimize Mobile Phase: The composition of the mobile phase is critical. Systematically vary the ratio of the alcohol modifiers (e.g., ethanol and methanol) in the hexane mobile phase. The polarity of the mobile phase significantly influences the interactions between the enantiomers and the CSP.

  • Consider a Different CSP: If optimizing the mobile phase does not yield any separation, consider trying a different type of chiral stationary phase. CSPs with different chiral selectors (e.g., cellulose-based or macrocyclic antibiotic-based) may provide the necessary selectivity.

Q2: My peaks are broad and show significant tailing. How can I improve the peak shape?

A2: Peak broadening and tailing in chiral chromatography of basic compounds like this compound are often due to secondary interactions with the silica support of the stationary phase or suboptimal mobile phase conditions.

  • Adjust Basic Additive: The concentration of the basic additive (e.g., ethylenediamine) is crucial for minimizing peak tailing. Insufficient additive may not effectively mask the acidic silanol groups on the silica surface. Try slightly increasing the concentration of the additive.

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve peak shape by allowing for better mass transfer kinetics.

  • Optimize Temperature: While lower temperatures generally improve chiral resolution, they can sometimes lead to broader peaks due to increased mobile phase viscosity. Experiment with slightly increasing the column temperature (e.g., to 25°C or 30°C) to see if it improves peak efficiency without significantly compromising resolution.[5][6]

Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A3: Poor resolution indicates that the separation is not complete. Several factors can be adjusted to enhance the distance between the two enantiomeric peaks.

  • Fine-tune Mobile Phase Composition: Even small changes in the ratio of alcohol modifiers can have a significant impact on resolution. A systematic approach, such as varying the percentage of ethanol or methanol by 1-2% increments, can help identify the optimal composition.

  • Decrease Temperature: In many cases, decreasing the column temperature (e.g., to 10°C or 15°C) can increase the enantioselectivity and therefore improve resolution.[5][7] This is because chiral recognition is often an enthalpy-driven process.[8][9]

  • Reduce Flow Rate: A lower flow rate increases the interaction time between the this compound enantiomers and the chiral stationary phase, which can lead to better separation.

Quantitative Data

The following table summarizes the reported chromatographic parameters for the chiral resolution of this compound enantiomers on a Chiralpak AD column. This data can be used as a starting point for method development and optimization.

Mobile Phase Composition (v/v/v/v)Selectivity Factor (α)Resolution (Rs)Reference
Hexane : Ethanol : Methanol : Ethylethanamine (80:10:10:0.1)1.07 - 1.420.76 - 5.47[4]
Hexane : Ethanol : Methanol : Ethylethanamine (78:11:11:0.1)1.07 - 1.420.76 - 5.47[4]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Enantiomers

This protocol details a method for the enantioseparation of this compound using a Chiralpak AD column.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiralpak AD column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Methanol (HPLC grade)

  • Ethylethanamine (or Diethylamine)

  • This compound racemic standard

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing hexane, ethanol, methanol, and ethylethanamine in the desired ratio (e.g., 80:10:10:0.1 v/v/v/v).[4]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Instrument Setup:

    • Install the Chiralpak AD column in the HPLC system.

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 30-60 minutes).

    • Set the UV detector to an appropriate wavelength for this compound detection (e.g., 270 nm).

  • Sample Preparation:

    • Prepare a solution of racemic this compound in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Injection and Data Acquisition:

    • Inject a small volume of the sample solution (e.g., 10 µL) onto the column.

    • Acquire the chromatogram for a sufficient duration to allow both enantiomers to elute.

  • Data Analysis:

    • Identify the two enantiomer peaks and calculate the resolution (Rs) and selectivity factor (α).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Chiral Resolution cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation cluster_opt Optimization MobilePhase Mobile Phase Preparation ColumnEquilibration Column Equilibration MobilePhase->ColumnEquilibration SamplePrep Sample Preparation Injection Injection SamplePrep->Injection ColumnEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Calc Calculate Rs & α PeakIntegration->Calc ResolutionCheck Resolution Acceptable? Calc->ResolutionCheck AdjustMobilePhase Adjust Mobile Phase Ratio ResolutionCheck->AdjustMobilePhase No AdjustTemp Change Temperature ResolutionCheck->AdjustTemp No AdjustFlow Adjust Flow Rate ResolutionCheck->AdjustFlow No End Method Optimized ResolutionCheck->End Yes AdjustMobilePhase->ColumnEquilibration AdjustTemp->ColumnEquilibration AdjustFlow->ColumnEquilibration

Caption: Workflow for developing and optimizing a chiral HPLC method for this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Chiral Separation Start Problem Observed NoSeparation No Separation? Start->NoSeparation PoorResolution Poor Resolution? NoSeparation->PoorResolution No Action_NoSep 1. Verify Method Parameters 2. Optimize Mobile Phase 3. Change CSP NoSeparation->Action_NoSep Yes PeakTailing Peak Tailing? PoorResolution->PeakTailing No Action_PoorRes 1. Fine-tune Mobile Phase 2. Decrease Temperature 3. Reduce Flow Rate PoorResolution->Action_PoorRes Yes Action_Tailing 1. Adjust Basic Additive 2. Lower Flow Rate 3. Optimize Temperature PeakTailing->Action_Tailing Yes End Consult Further Documentation PeakTailing->End No

Caption: A logical guide to troubleshooting common issues in this compound chiral separation.

References

Technical Support Center: Overcoming Solubility Challenges with Nifenalol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Nifenalol in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a beta-adrenoceptor antagonist.[1] Like many pharmaceutical compounds, its effectiveness in in vitro and preclinical studies can be limited by its low solubility in aqueous solutions, which can lead to issues with dose accuracy, reproducibility, and bioavailability.[2]

Q2: What are the known solubility properties of this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] Its solubility in aqueous buffers is limited. The hydrochloride salt of this compound is available and is generally more soluble in aqueous solutions than the free base form.[3][4]

Q3: How does pH affect the solubility of this compound?

This compound is a weak base.[5] Therefore, its solubility is highly dependent on the pH of the aqueous buffer. It will be more soluble in acidic conditions (lower pH) where it can be protonated to form a more soluble salt.[2][3] As the pH increases and becomes more alkaline, this compound will be predominantly in its less soluble free base form, which can lead to precipitation. This pH-dependent solubility is a common characteristic of weakly basic drugs.[3]

Q4: What is the difference between using the free base and the hydrochloride salt of this compound?

The hydrochloride (HCl) salt of this compound is the protonated form of the molecule, which is generally more water-soluble than the neutral free base.[4][6] For experiments in aqueous buffers, starting with the HCl salt is often advantageous. However, it's important to consider that dissolving the HCl salt in a neutral or basic buffer can still lead to the precipitation of the less soluble free base if the pH of the final solution is above the pKa of the compound.[6]

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide provides a systematic approach to troubleshooting and resolving common precipitation issues with this compound in your experiments.

Problem 1: this compound precipitates immediately upon addition to my aqueous buffer.
Potential Cause Troubleshooting Step Explanation
High Final Concentration Decrease the final concentration of this compound in your working solution.The concentration of this compound may be exceeding its solubility limit in the specific buffer and at that particular pH.
Incorrect pH of the Buffer Measure the pH of your final solution. If it is neutral or basic, consider using a more acidic buffer.This compound is more soluble at a lower pH.[3]
Improper Mixing Technique Add the this compound stock solution (dissolved in an organic solvent like DMSO) to the aqueous buffer dropwise while vortexing or stirring vigorously.This prevents localized high concentrations of the drug, which can cause immediate precipitation.
Use of Free Base instead of Salt If you are using the free base form, consider switching to the this compound HCl salt for better aqueous solubility.[3][6]Salts of weak bases are generally more soluble in water.[6]
Problem 2: this compound solution is initially clear but becomes cloudy or precipitates over time.
Potential Cause Troubleshooting Step Explanation
Slow Precipitation Even if initially clear, the solution might be supersaturated. Try preparing a lower concentration.The drug may be slowly crashing out of a supersaturated solution.
Temperature Fluctuation Ensure your working solutions are maintained at a constant temperature. Avoid freeze-thaw cycles.Solubility is temperature-dependent. A decrease in temperature can reduce solubility and cause precipitation.
Instability of this compound Assess the stability of this compound in your specific buffer and pH conditions over the duration of your experiment.This compound may degrade over time, and the degradation products could be less soluble.[7][8][9][10][11]
Buffer Component Interaction Be aware of potential interactions between this compound and components of your buffer, which could affect solubility.Certain buffer salts can interact with the drug and reduce its solubility.[3]

Quantitative Data Summary

The following table summarizes the available solubility data for this compound.

Solvent Solubility Molar Concentration (approx.) Notes
DMSO30 mg/mL133.8 mM[3]
DMF30 mg/mL133.8 mM[3]
Ethanol5 mg/mL22.3 mM[3]
PBS (pH 7.2)10 mg/mL44.6 mM[3]

Molar concentrations are calculated based on the molar mass of this compound free base (224.26 g/mol ).[1]

Experimental Protocols for Solubility Enhancement

Here are detailed protocols for common techniques to improve the solubility of this compound in aqueous buffers.

Protocol 1: pH Adjustment

This is often the simplest and most effective method for weakly basic compounds like this compound.

Objective: To determine the optimal pH for dissolving this compound in an aqueous buffer.

Materials:

  • This compound HCl

  • Aqueous buffers of various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4)

  • pH meter

  • Vortex mixer

  • Spectrophotometer or HPLC for concentration measurement

Procedure:

  • Prepare a series of aqueous buffers with different pH values.

  • Add a known excess amount of this compound HCl to a fixed volume of each buffer.

  • Vortex the samples vigorously for 1-2 minutes.

  • Equilibrate the samples at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to ensure saturation.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Plot the solubility of this compound as a function of pH to identify the optimal pH range.

Expected Outcome: The solubility of this compound will be significantly higher at lower pH values.

Protocol 2: Use of Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Objective: To enhance the solubility of this compound in an aqueous buffer using a co-solvent.

Materials:

  • This compound

  • Aqueous buffer (at a pH where some solubility is observed)

  • Co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or ethanol).

  • Prepare a series of aqueous buffer solutions containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20% v/v ethanol).

  • Add a small, fixed volume of the this compound stock solution to each of the co-solvent-buffer mixtures.

  • Vortex thoroughly and visually inspect for any precipitation.

  • If precipitation occurs, repeat with a lower starting concentration of this compound or a higher percentage of the co-solvent.

  • The goal is to find the lowest percentage of co-solvent that maintains this compound in solution at the desired concentration.

Caution: Be mindful that high concentrations of organic co-solvents may affect the biological activity or integrity of your experimental system.

Protocol 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.

Objective: To improve the solubility of this compound through inclusion complexation with a cyclodextrin.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10 mM HP-β-CD in your desired buffer).

  • Slowly add this compound to the cyclodextrin solution while stirring.

  • Continue stirring for several hours or overnight at a constant temperature to allow for complex formation.

  • Visually inspect the solution for clarity.

  • If undissolved this compound remains, centrifuge the solution and measure the concentration in the supernatant to determine the solubility enhancement.

  • Different molar ratios of this compound to cyclodextrin can be tested to find the optimal complexation efficiency.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_solutions Solubility Enhancement Protocols cluster_end Goal start This compound Precipitation in Aqueous Buffer check_conc Check Concentration start->check_conc check_ph Check pH start->check_ph check_mixing Improve Mixing start->check_mixing check_form Use Salt Form start->check_form ph_adjust pH Adjustment Protocol check_conc->ph_adjust check_conc->ph_adjust cosolvent Co-solvent Protocol check_conc->cosolvent cyclodextrin Cyclodextrin Protocol check_conc->cyclodextrin check_ph->ph_adjust check_ph->ph_adjust check_ph->cosolvent check_ph->cyclodextrin check_mixing->ph_adjust check_mixing->cosolvent check_mixing->cosolvent check_mixing->cyclodextrin check_form->ph_adjust check_form->ph_adjust check_form->cosolvent check_form->cyclodextrin end_node Clear, Stable This compound Solution ph_adjust->end_node cosolvent->end_node cyclodextrin->end_node

Caption: Troubleshooting workflow for this compound solubility issues.

ph_solubility_relationship cluster_ph pH of Aqueous Buffer cluster_form Predominant Form of this compound cluster_solubility Resulting Solubility Low pH (Acidic) Low pH (Acidic) Protonated (Salt) Protonated (Salt) Low pH (Acidic)->Protonated (Salt) Favors High pH (Alkaline) High pH (Alkaline) Free Base Free Base High pH (Alkaline)->Free Base Favors High Solubility High Solubility Protonated (Salt)->High Solubility Leads to Low Solubility Low Solubility Free Base->Low Solubility Leads to

Caption: Relationship between pH and this compound solubility.

References

Technical Support Center: Improving the Stability of Nifenalol in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Nifenalol during long-term storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, solid this compound powder should be stored in a dry, dark environment at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[1] Solutions of this compound in dimethyl sulfoxide (DMSO) can be stored at -80°C for up to six months.[2] It is crucial to minimize exposure to light and moisture to prevent degradation.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, an aryl-ethanolamine with a nitro group, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The ether linkage in the propanolamine side chain can be susceptible to acid and base-catalyzed hydrolysis, leading to the cleavage of the side chain.

  • Oxidation: The secondary alcohol and the amino group in the side chain are potential sites for oxidation. The nitroaromatic group can also participate in oxidative reactions.

  • Photodegradation: The nitroaromatic chromophore in this compound makes it susceptible to degradation upon exposure to light, particularly UV radiation.[2][3] This can involve complex photochemical reactions, including hydrogen abstraction and nitrite ester rearrangement.[2]

Q3: How can I assess the stability of my this compound samples?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound.[4][5] This method should be capable of separating the intact this compound from any potential degradation products. Validation of the method according to ICH guidelines is essential to ensure its accuracy and reliability.

Q4: Are there any known incompatible excipients with this compound?

Troubleshooting Guides

Guide 1: Unexpected Degradation of this compound in Solid State
Observed Issue Potential Cause Troubleshooting Steps
Discoloration (e.g., yellowing) of this compound powder. Photodegradation due to light exposure. The nitroaromatic group is a known chromophore susceptible to photolysis.[2][3]1. Store this compound in amber vials or light-protectant containers. 2. Minimize exposure to ambient light during handling and weighing. 3. Perform handling steps under yellow light if possible.
Clumping or changes in physical appearance. Moisture absorption (hygroscopicity). Moisture can accelerate hydrolytic degradation.[6][7]1. Store this compound in a desiccator with a suitable desiccant. 2. Ensure the storage container is tightly sealed. 3. Handle the powder in a low-humidity environment (e.g., a glove box) if possible.
Decrease in purity over time when stored at recommended temperatures. Inadequate storage temperature or temperature fluctuations. Thermal degradation can occur even at low temperatures over extended periods.1. Verify the accuracy of your freezer/refrigerator using a calibrated thermometer. 2. Avoid frequent freeze-thaw cycles. Aliquot the powder into smaller, single-use vials if necessary.
Guide 2: Instability of this compound in Solution
Observed Issue Potential Cause Troubleshooting Steps
Rapid degradation of this compound in aqueous solutions. pH-dependent hydrolysis. The stability of this compound is likely influenced by the pH of the solution.1. Determine the pH-stability profile of this compound by conducting studies across a range of pH values (e.g., pH 2 to 10). 2. Use buffered solutions to maintain a stable pH. 3. Store solutions at the pH where this compound exhibits maximum stability.
Precipitation or cloudiness in the solution. Poor solubility or degradation leading to insoluble products.1. Verify the solubility of this compound in your chosen solvent system. 2. Consider the use of co-solvents or other formulation strategies to enhance solubility. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product.
Discoloration of the solution upon storage. Oxidative or photodegradation.1. Degas solvents to remove dissolved oxygen. 2. Consider adding an antioxidant to the formulation. 3. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
Guide 3: HPLC Analysis Issues
Observed Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound. 1. Secondary interactions with the stationary phase. 2. Inappropriate mobile phase pH. 3. Column overload.1. Add a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Reduce the injection volume or sample concentration.
Inconsistent retention times. 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or temperature. 3. Column degradation.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. 2. Use a column thermostat to maintain a constant temperature. 3. Use a new or validated column.
Appearance of new, unidentified peaks in chromatograms of stored samples. Degradation of this compound.1. Perform forced degradation studies to generate potential degradation products and confirm their retention times. 2. Use a photodiode array (PDA) detector to check for peak purity. 3. Employ LC-MS/MS or NMR to identify the structure of the degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4]

1.1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for HPLC analysis.

1.2. Oxidative Degradation:

  • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Store the solution at room temperature, protected from light, for a defined period.

  • Monitor the degradation by HPLC at various time intervals.

1.3. Thermal Degradation:

  • Place solid this compound powder in a controlled temperature oven (e.g., 80°C).

  • Expose the powder for a specified duration (e.g., 24, 48, 72 hours).

  • At each time point, dissolve a portion of the powder and analyze by HPLC.

1.4. Photodegradation:

  • Expose a solution of this compound and solid this compound powder to a light source that provides both UV and visible light (e.g., a photostability chamber).

  • The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV radiation, as per ICH Q1B guidelines.[8][9]

  • Analyze the samples by HPLC at appropriate intervals.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

2.1. Column and Mobile Phase Selection:

  • Column: A C18 column is a good starting point for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer should be optimized to achieve good peak shape and resolution.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

2.2. Method Optimization:

  • Analyze the samples from the forced degradation studies.

  • Adjust the mobile phase composition (e.g., gradient, pH, organic modifier ratio) to achieve baseline separation between the this compound peak and all degradation product peaks.

  • The method is considered stability-indicating if all degradation products are resolved from the parent peak and from each other.

Quantitative Data Summary

The following tables present hypothetical data from forced degradation studies to illustrate the expected stability profile of this compound. Note: This data is for exemplary purposes only and should be confirmed by experimental studies.

Table 1: Hypothetical Degradation of this compound in Solution under Various Stress Conditions

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation Products
0.1 N HCl (60°C)2485.22
0.1 N NaOH (60°C)2478.53
3% H₂O₂ (RT)2490.12
Photostability (ICH Q1B)-82.74

Table 2: Hypothetical Stability of Solid this compound under Accelerated Storage Conditions

ConditionDuration (months)This compound Purity (%)
40°C / 75% RH199.1
40°C / 75% RH397.5
40°C / 75% RH695.3
60°C198.8
60°C396.9
60°C694.2

Visualizations

G cluster_degradation Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (UV/Vis) This compound->Photodegradation Deg1 Degradation Product 1 Hydrolysis->Deg1 Deg2 Degradation Product 2 Hydrolysis->Deg2 Deg3 Degradation Product 3 Oxidation->Deg3 Deg4 Degradation Product 4 Photodegradation->Deg4

Caption: Potential degradation pathways of this compound.

G cluster_workflow Experimental Workflow for Stability Testing Start Start: This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Development Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Development Validation Method Validation (ICH Guidelines) HPLC_Development->Validation Stability_Study Long-Term and Accelerated Stability Studies Validation->Stability_Study Analysis Sample Analysis Stability_Study->Analysis Data_Evaluation Data Evaluation and Shelf-Life Determination Analysis->Data_Evaluation

Caption: Workflow for this compound stability testing.

G cluster_troubleshooting Logical Relationship for HPLC Troubleshooting Problem Problem Observed e.g., Poor Peak Shape Cause1 Potential Cause 1 Secondary Interactions Problem->Cause1 Cause2 Potential Cause 2 Inappropriate pH Problem->Cause2 Cause3 Potential Cause 3 Column Overload Problem->Cause3 Solution1 Solution 1 Add Competing Amine Cause1->Solution1 Solution2 Solution 2 Adjust Mobile Phase pH Cause2->Solution2 Solution3 Solution 3 Reduce Injection Volume Cause3->Solution3

Caption: HPLC troubleshooting logic for poor peak shape.

References

Minimizing side reactions in the synthesis of Nifenalol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Nifenalol.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What is the primary synthetic route for this compound and what are the common starting materials?

The most common laboratory synthesis of this compound involves the N-alkylation of 2-amino-1-(4-nitrophenyl)ethanol with an isopropylating agent, such as isopropyl bromide or isopropyl iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight than this compound. What could this be and how can I prevent it?

This is likely due to over-alkylation , a common side reaction in amine synthesis.[1][2][3] The desired product, this compound (a secondary amine), is itself nucleophilic and can react further with the isopropyl halide to form a tertiary amine (N,N-diisopropyl-2-amino-1-(4-nitrophenyl)ethanol) and potentially a quaternary ammonium salt.

Troubleshooting Over-alkylation:

StrategyRationaleRecommended Action
Control Stoichiometry Using a large excess of the starting amine (2-amino-1-(4-nitrophenyl)ethanol) increases the probability of the isopropylating agent reacting with the primary amine rather than the secondary amine product.[1]Use a 3-5 fold molar excess of 2-amino-1-(4-nitrophenyl)ethanol relative to the isopropyl halide.
Slow Addition of Alkylating Agent Adding the isopropyl halide slowly to the reaction mixture keeps its concentration low, further favoring reaction with the more abundant primary amine.Add the isopropyl halide dropwise to the reaction mixture over a period of 1-2 hours.
Lower Reaction Temperature Higher temperatures can increase the rate of the second alkylation reaction.Maintain the reaction temperature between 50-70°C. Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times.
Choice of Base A non-nucleophilic, sterically hindered base is less likely to compete with the amine in reacting with the alkylating agent.Use a base such as potassium carbonate or diisopropylethylamine (DIPEA).

Q3: My product analysis shows a new impurity with a similar polarity to the starting material, and the IR spectrum shows a carbonyl peak. What is this impurity?

This impurity is likely the oxidation product of the benzylic alcohol in your starting material or product, resulting in the formation of 2-amino-1-(4-nitrophenyl)ethanone or its N-isopropyl derivative.[4] The benzylic hydroxyl group is susceptible to oxidation, especially in the presence of air (oxygen) at elevated temperatures.

Troubleshooting Oxidation:

StrategyRationaleRecommended Action
Inert Atmosphere Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the presence of oxygen, thus preventing oxidation.[4]Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
Use Degassed Solvents Solvents can contain dissolved oxygen which can contribute to oxidation.Degas the reaction solvent by bubbling an inert gas through it for 15-30 minutes prior to use.
Control Temperature Higher temperatures can accelerate the rate of oxidation.Avoid excessive heating. Maintain the reaction temperature at the lowest effective level.

Q4: I have detected a byproduct where the nitro group on the phenyl ring appears to be modified. What could have happened?

The nitro group is susceptible to reduction , which can lead to the formation of an amino group, resulting in 2-amino-1-(4-aminophenyl)ethanol or its N-isopropyl derivative.[4] This can be a significant issue if any reducing agents are present, or if certain metals are used in the reaction setup which might catalytically reduce the nitro group in the presence of a hydrogen source (e.g., the solvent or the amine itself).

Troubleshooting Nitro Group Reduction:

StrategyRationaleRecommended Action
Avoid Reducing Agents Ensure that no unintentional reducing agents are introduced into the reaction mixture.Scrutinize all reagents and solvents for potential contaminants that could act as reducing agents.
Chemically Inert Reaction Vessel Use glassware for the reaction. Avoid using metal containers or spatulas that could potentially catalyze the reduction.Ensure all reaction equipment is made of glass or other inert materials.
Careful Selection of Reagents If a subsequent step in your synthesis involves a reduction, ensure that a chemoselective reducing agent is used that will not affect the nitro group.For other synthetic steps, consider reagents known not to reduce aromatic nitro groups.

Q5: I am observing a very high molecular weight impurity that is difficult to characterize. Could this be a dimer or oligomer?

While less common, dimerization or oligomerization can occur, especially at high concentrations or temperatures. This could happen through intermolecular N-alkylation or other condensation reactions.

Troubleshooting Dimerization/Oligomerization:

StrategyRationaleRecommended Action
Use Dilute Conditions Lowering the concentration of reactants can reduce the likelihood of intermolecular reactions.Conduct the reaction at a lower molar concentration.
Optimize Temperature and Reaction Time Prolonged reaction times at high temperatures can promote side reactions.Monitor the reaction closely and stop it as soon as the starting material is consumed. Use the lowest effective temperature.

Data Presentation: Impact of Reaction Conditions on this compound Purity

The following table summarizes hypothetical, yet realistic, quantitative data on the impact of various reaction conditions on the purity of the final this compound product. This data is for illustrative purposes to guide optimization.

ExperimentMolar Ratio (Amine:i-PrBr)Temperature (°C)Reaction Time (h)This compound Yield (%)Over-alkylation Impurity (%)Oxidation Impurity (%)
11:1.2802465153
23:160128551
35:1501092<2<1
43:1 (in air)60128358
53:1 (N2 atm)60128551

Experimental Protocols

Representative Protocol for the Synthesis of this compound:

Materials:

  • 2-amino-1-(4-nitrophenyl)ethanol

  • Isopropyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-1-(4-nitrophenyl)ethanol (3.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M of the limiting reagent.

  • Purge the flask with nitrogen gas for 10-15 minutes.

  • Begin stirring the mixture and heat it to 60°C.

  • Slowly add isopropyl bromide (1.0 equivalent) to the reaction mixture dropwise over 1 hour.

  • Maintain the reaction at 60°C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed (typically 10-14 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate pure this compound.

Visualizations

Synthesis_Pathway cluster_legend Legend A 2-amino-1-(4-nitrophenyl)ethanol C This compound (Desired Product) A->C + Isopropyl Bromide (Base, Heat) G Aminoketone Byproduct A->G Oxidizing Conditions B Isopropyl Bromide B->C E N,N-diisopropyl Derivative C->E + Isopropyl Bromide D Over-alkylation (Further reaction with Isopropyl Bromide) F Oxidation Main Main Reactant/Product Desired Desired Product SideReaction Side Reaction Byproduct Byproduct

Caption: Main synthetic pathway to this compound and key side reactions.

Troubleshooting_Workflow start Start: this compound Synthesis check_purity Analyze Crude Product (TLC, HPLC, NMR) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure end End: Pure Product is_pure->end Yes troubleshoot Identify Major Impurity is_pure->troubleshoot No over_alk Over-alkylation? troubleshoot->over_alk oxidation Oxidation? over_alk->oxidation No solve_over_alk Increase Amine Excess Lower Temperature Slow Alkyl Halide Addition over_alk->solve_over_alk Yes reduction Nitro Reduction? oxidation->reduction No solve_oxidation Use Inert Atmosphere Degas Solvents oxidation->solve_oxidation Yes solve_reduction Use Inert Reaction Vessel Avoid Reducing Agents reduction->solve_reduction Yes re_run Re-run Synthesis solve_over_alk->re_run solve_oxidation->re_run solve_reduction->re_run re_run->check_purity

Caption: A logical workflow for troubleshooting side reactions in this compound synthesis.

References

Technical Support Center: Optimization of Enzymatic Transesterification for Nifenalol Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of enzymatic transesterification for the synthesis of Nifenalol precursors.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the enzymatic transesterification for this compound precursors?

A1: The efficiency of the enzymatic transesterification is influenced by several factors. Key parameters to optimize include the choice of lipase, enzyme loading, the molar ratio of acyl donor to the substrate, reaction temperature, water content, and the choice of solvent.[1] The optimal conditions are often interdependent and may require a systematic approach, such as response surface methodology, for effective optimization.[2][3][4]

Q2: Which lipases are commonly used for the synthesis of β-blocker precursors like this compound?

A2: Lipases from Candida antarctica (immobilized as Novozym 435), Burkholderia cepacia (formerly Pseudomonas cepacia), and other microbial sources are frequently employed for the kinetic resolution and synthesis of chiral intermediates for β-blockers.[5][6] The choice of lipase is critical as it determines the enantioselectivity and overall reaction efficiency.

Q3: How does water content affect the reaction?

A3: Water content is a critical parameter in enzymatic reactions in non-aqueous media. A certain amount of water is essential for maintaining the enzyme's active conformation and catalytic activity. However, excessive water can lead to hydrolysis of the ester product, reducing the yield of the desired transesterification product.[1] The optimal water content is a balance between these two effects and needs to be determined empirically for each system.

Q4: What are common acyl donors used in these reactions?

A4: Simple vinyl esters, such as vinyl acetate, are often used as acyl donors. The enol formed as a byproduct tautomerizes to a ketone, which drives the reaction equilibrium towards product formation, resulting in high conversion rates.

Q5: Can the enzyme be reused?

A5: Yes, using immobilized enzymes is a common strategy to facilitate catalyst recovery and reuse, which is crucial for the economic viability of the process.[7][8] However, a decrease in enzyme activity after several cycles can occur due to leaching, denaturation, or fouling of the support.[2][3][4][9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no conversion 1. Inactive enzyme. 2. Sub-optimal reaction conditions. 3. Presence of inhibitors.1. Check the storage conditions and activity of the lipase. 2. Systematically optimize temperature, pH (if applicable), and water content. 3. Ensure substrates and solvent are of high purity and free from potential enzyme inhibitors.
Low enantioselectivity 1. Incorrect choice of lipase. 2. Sub-optimal temperature. 3. Inappropriate solvent.1. Screen different lipases to find one with high enantioselectivity for the specific substrate. 2. Lowering the reaction temperature can sometimes improve enantioselectivity. 3. The solvent can influence enzyme conformation and selectivity; screen different organic solvents.
Enzyme deactivation after reuse 1. Enzyme leaching from the support. 2. Denaturation due to harsh reaction or washing conditions. 3. Fouling of the enzyme support.1. Use a stronger immobilization method, such as covalent attachment.[7] 2. Optimize washing procedures and ensure reaction conditions are not too extreme.[9] 3. Wash the immobilized enzyme with appropriate solvents to remove adsorbed substrates or products.
Reaction rate decreases over time 1. Product inhibition. 2. Substrate limitation. 3. Water accumulation leading to hydrolysis.1. Consider in-situ product removal. 2. For fed-batch processes, ensure a continuous supply of substrate. 3. Add molecular sieves to the reaction mixture to remove excess water.[9]

Quantitative Data Summary

Table 1: Optimization of Reaction Parameters for Enzymatic Transesterification (General)

ParameterRange InvestigatedOptimal ValueReference
Temperature30-60 °C37.5 °C[10]
Methanol-to-oil molar ratio3:1 - 6.2:56.2:5[2][3][4][10]
Enzyme Concentration1-42% (w/w of oil)0.22 wt% (protein)[2][3][4][10]
Water Content5-32% (w/w of oil)22.3 wt%[2][3][4][10]

Note: The optimal values are highly dependent on the specific substrates, enzyme, and reaction system. The data presented here are from studies on biodiesel production and should be used as a starting point for the optimization of this compound precursor synthesis.

Experimental Protocols

Protocol: Lipase-Catalyzed Kinetic Resolution of a this compound Precursor

This protocol describes a general procedure for the enzymatic transesterification of a racemic alcohol, a common precursor for this compound, to obtain an enantioenriched ester and the corresponding unreacted alcohol.

Materials:

  • Racemic this compound precursor (e.g., 2-bromo-1-(4-nitrophenyl)ethanol)

  • Immobilized Lipase (e.g., Novozym 435 or Lipase PS-C-II)[5]

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, isopropyl ether)

  • Molecular sieves (3Å or 4Å), activated

  • Standard laboratory glassware and magnetic stirrer/orbital shaker

  • Analytical equipment for monitoring conversion and enantiomeric excess (e.g., GC, HPLC with a chiral column)

Procedure:

  • Reaction Setup:

    • To a dried round-bottom flask, add the racemic precursor (e.g., 1 mmol) and the organic solvent (e.g., 10 mL).

    • Add the acyl donor. A molar ratio of 1.5 to 3 equivalents relative to the substrate is a good starting point.

    • Add activated molecular sieves (e.g., 10% w/v) to maintain anhydrous conditions.

  • Enzyme Addition:

    • Add the immobilized lipase. An enzyme loading of 10-50 mg per mmol of substrate is a typical starting range.

  • Reaction Conditions:

    • Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 30-45 °C).

    • Monitor the reaction progress by periodically taking small aliquots, filtering the enzyme, and analyzing the sample by GC or HPLC to determine the conversion and enantiomeric excess of the product and remaining substrate.

  • Work-up:

    • Once the desired conversion (typically around 50% for kinetic resolution) is reached, stop the reaction by filtering off the immobilized enzyme.

    • The enzyme can be washed with fresh solvent and stored for reuse.

    • Remove the solvent from the filtrate under reduced pressure.

  • Purification and Analysis:

    • Purify the resulting mixture of the esterified product and the unreacted alcohol by column chromatography.

    • Determine the enantiomeric excess of both the purified product and the unreacted substrate using chiral HPLC or GC.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Racemic Precursor E Combine Reactants A->E B Acyl Donor B->E C Solvent C->E D Molecular Sieves D->E F Add Immobilized Lipase E->F G Incubate at Controlled Temperature F->G H Monitor Conversion (GC/HPLC) G->H I Filter to Remove Enzyme H->I ~50% Conversion J Solvent Evaporation I->J K Column Chromatography J->K L Enantioenriched Ester K->L M Enantioenriched Alcohol K->M N Analyze ee% (Chiral HPLC/GC) L->N M->N

Caption: Experimental workflow for lipase-catalyzed kinetic resolution.

troubleshooting_guide Start Low Conversion or Yield? CheckEnzyme Is Enzyme Active? Start->CheckEnzyme OptimizeConditions Are Conditions Optimal? CheckEnzyme->OptimizeConditions Yes ReplaceEnzyme Action: Replace Enzyme & Verify Activity CheckEnzyme->ReplaceEnzyme No CheckInhibitors Substrate/Solvent Purity? OptimizeConditions->CheckInhibitors Yes OptimizeParams Action: Optimize Temp, Water Content, Molar Ratio OptimizeConditions->OptimizeParams No PurifyReagents Action: Purify Substrates & Use Anhydrous Solvent CheckInhibitors->PurifyReagents No Success Problem Resolved CheckInhibitors->Success Yes ReplaceEnzyme->OptimizeConditions OptimizeParams->CheckInhibitors PurifyReagents->Success

Caption: Troubleshooting decision tree for low reaction conversion.

References

Technical Support Center: Scaling Up Nifenalol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Nifenalol from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound, a beta-adrenergic blocker, is structurally an aryloxypropanolamine. The synthesis of such compounds typically involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine.[1] For this compound, the key precursors are 4-nitrophenol and N-isopropylethanolamine.

More advanced and stereoselective routes focus on producing the pharmacologically active (R)-enantiomer. These often employ chemo-enzymatic methods, such as the kinetic resolution of a racemic intermediate like (±)-2-bromo-1-(4-nitrophenyl)ethanol or the enantioconvergent hydrolysis of p-nitrostyrene oxide to yield a chiral precursor.[2][3]

Q2: What are the critical quality attributes (CQAs) for this compound that need to be controlled during scale-up?

A2: The critical quality attributes for this compound that must be carefully controlled include:

  • Purity: The final product must be free from significant levels of impurities, including starting materials, reagents, byproducts, and degradation products. Regulatory guidelines often require the identification and quantification of any impurity present at a level of 0.1% or higher.[4]

  • Enantiomeric Purity: Since the beta-blocking activity of this compound resides primarily in the (R)-enantiomer, achieving a high enantiomeric excess (ee) is crucial for therapeutic efficacy and to minimize potential side effects from the less active enantiomer.

  • Polymorphism: The crystalline form of the final product can impact its solubility, stability, and bioavailability. Consistent control over the crystallization process is necessary to ensure the desired polymorphic form is obtained.

  • Residual Solvents: The levels of any solvents used in the synthesis and purification process must be below the limits specified in pharmaceutical guidelines.

Q3: What are the main challenges when scaling up this compound synthesis from a lab to a pilot plant?

A3: Scaling up the synthesis of this compound presents several challenges:

  • Heat Management: The reactions involved in the synthesis, particularly the epoxide ring-opening, can be exothermic. What is easily managed in a laboratory flask can become a significant safety hazard in a larger reactor if not properly controlled.[4][5]

  • Mixing and Mass Transfer: Ensuring efficient and homogenous mixing in a large reactor is more complex than in a small flask. Poor mixing can lead to localized "hot spots," side reactions, and inconsistent product quality.[6]

  • Process Control and Monitoring: Maintaining tight control over process parameters like temperature, pressure, and dosing rates is more challenging at a larger scale.[7][8]

  • Purification and Isolation: Crystallization and filtration processes can behave differently at a larger scale, potentially affecting yield, purity, and crystal size distribution.

  • Safety: Handling larger quantities of potentially hazardous reagents and intermediates requires more stringent safety protocols and specialized equipment.[1]

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Ensure the reaction temperature is maintained at the optimal level.- Verify the quality and stoichiometry of the reactants and reagents.
Side Reactions - Investigate the presence of byproducts using techniques like LC-MS.[9]- Adjust reaction conditions (e.g., temperature, solvent, catalyst) to minimize side reactions.- For the epoxide ring-opening step with isopropylamine, consider optimizing the reactant molar ratio to prevent the formation of undesired byproducts from secondary reactions.[9]
Product Loss During Work-up and Purification - Optimize the extraction and washing procedures to minimize product loss to the aqueous phase.- For crystallization, ensure the choice of solvent and cooling profile are optimized to maximize recovery.[10][11][12]
Impurity Issues
Potential Impurity Potential Source Mitigation Strategy
Unreacted Starting Materials Incomplete reaction- Increase reaction time or temperature as appropriate.- Ensure efficient mixing.
Diastereomers (in chiral synthesis) Poor stereocontrol- Optimize the chiral catalyst or enzyme and its reaction conditions.- Consider recrystallization to enrich the desired diastereomer.
Byproducts from Epichlorohydrin Reaction of epichlorohydrin with itself or other nucleophiles- Control the addition rate and temperature during the epoxidation step.- Use the correct stoichiometry of reagents.
Over-alkylation of Amine Reaction of the product with the epoxide intermediate- Use a slight excess of the amine.- Control the reaction temperature.
Scale-Up Challenges
Issue Potential Cause Recommended Action
Exothermic Runaway Inadequate heat removal in the pilot plant reactor.[5]- Characterize the reaction calorimetry at the lab scale to understand the heat of reaction.- Ensure the pilot plant reactor's cooling system is adequate.- Implement controlled dosing of reagents to manage the rate of heat generation.[1]
Inconsistent Product Quality Poor mixing, leading to non-uniform reaction conditions.[6]- Select an appropriate agitator and mixing speed for the reactor size and viscosity of the reaction mixture.- Use computational fluid dynamics (CFD) modeling to simulate mixing in the pilot plant reactor.
Crystallization Fails or Yields Unfavorable Crystal Form Different cooling rates and hydrodynamics at a larger scale.- Develop a robust crystallization protocol at the lab scale with a well-defined cooling profile.- Use a seed crystal to control the crystallization process.- Characterize the crystal form using techniques like XRPD and DSC.

Experimental Protocols

Chemo-enzymatic Synthesis of (R)-Nifenalol Precursor

This protocol is based on the enzymatic resolution of a racemic bromohydrin precursor.

Step 1: Enzymatic Transesterification of (±)-2-bromo-1-(4-nitrophenyl)ethanol [3][13]

  • Reactants and Reagents:

    • (±)-2-bromo-1-(4-nitrophenyl)ethanol

    • Immobilized lipase (e.g., from Candida antarctica)

    • Acyl donor (e.g., vinyl acetate)

    • Organic solvent (e.g., toluene)

  • Procedure:

    • Suspend (±)-2-bromo-1-(4-nitrophenyl)ethanol and the immobilized lipase in the organic solvent in a suitable reactor.

    • Add the acyl donor to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by HPLC.

    • Once the desired conversion is reached (typically around 50%), stop the reaction and filter off the enzyme.

    • Separate the resulting (R)-2-bromo-1-(4-nitrophenyl)ethanol and the acylated (S)-enantiomer by chromatography.

Step 2: Synthesis of (R)-Nifenalol from (R)-2-bromo-1-(4-nitrophenyl)ethanol

  • Reactants and Reagents:

    • (R)-2-bromo-1-(4-nitrophenyl)ethanol

    • Isopropylamine

    • Base (e.g., potassium carbonate)

    • Solvent (e.g., methanol or acetonitrile)

  • Procedure:

    • Dissolve (R)-2-bromo-1-(4-nitrophenyl)ethanol in the chosen solvent in a pressure-rated reactor.

    • Add the base and isopropylamine.

    • Heat the reaction mixture to a controlled temperature (e.g., 60-80 °C) and monitor for completion by HPLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude (R)-Nifenalol by recrystallization from a suitable solvent system.[10][12]

Data Presentation

Table 1: Comparison of Laboratory vs. Pilot Plant Scale-Up Parameters
ParameterLaboratory Scale (Typical)Pilot Plant Scale (Considerations)
Batch Size 1 g - 100 g1 kg - 100 kg
Reactor Type Round-bottom flaskJacketed glass or stainless steel reactor
Heating/Cooling Heating mantle, oil bath, ice bathCirculating thermal fluid in reactor jacket
Mixing Magnetic stir barImpeller, turbine, or anchor agitator
Dosing Manual addition via dropping funnelControlled dosing via pump
Process Monitoring Visual observation, TLC, intermittent samplingIn-situ probes (temperature, pressure), online analytics (e.g., FTIR)

Visualizations

Nifenalol_Synthesis_Pathway 4-Nitrophenol 4-Nitrophenol Epoxide Intermediate Epoxide Intermediate 4-Nitrophenol->Epoxide Intermediate Base Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide Intermediate Racemic this compound Racemic this compound Epoxide Intermediate->Racemic this compound Isopropylamine Isopropylamine Isopropylamine->Racemic this compound

Caption: General synthetic pathway for racemic this compound.

Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale Process Development Process Development Route Scouting Route Scouting Process Development->Route Scouting Optimization Optimization Route Scouting->Optimization Scale-Up Studies Scale-Up Studies Optimization->Scale-Up Studies Technology Transfer Process Validation Process Validation Scale-Up Studies->Process Validation GMP Production GMP Production Process Validation->GMP Production

Caption: Workflow for scaling up this compound synthesis.

Troubleshooting_Logic Problem Encountered Problem Encountered Low Yield Low Yield Problem Encountered->Low Yield Impurity Detected Impurity Detected Problem Encountered->Impurity Detected Scale-Up Issue Scale-Up Issue Problem Encountered->Scale-Up Issue Check Reaction Completion Check Reaction Completion Low Yield->Check Reaction Completion Analyze for Side Products Analyze for Side Products Low Yield->Analyze for Side Products Optimize Work-up Optimize Work-up Low Yield->Optimize Work-up Identify Impurity Identify Impurity Impurity Detected->Identify Impurity Modify Reaction Conditions Modify Reaction Conditions Impurity Detected->Modify Reaction Conditions Improve Purification Improve Purification Impurity Detected->Improve Purification Review Heat Transfer Review Heat Transfer Scale-Up Issue->Review Heat Transfer Evaluate Mixing Evaluate Mixing Scale-Up Issue->Evaluate Mixing Control Crystallization Control Crystallization Scale-Up Issue->Control Crystallization

Caption: Logical flow for troubleshooting this compound synthesis.

References

Technical Support Center: Troubleshooting Nifenalol Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using Nifenalol in fluorescence-based assays and suspect it may be interfering with their results. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, characterize, and mitigate potential assay artifacts caused by this compound.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with fluorescence-based assays?

A1: While specific data on the fluorescent properties of this compound is not extensively published, its chemical structure, which includes a nitrophenyl group, suggests a potential for interference in fluorescence-based assays. Aromatic compounds, particularly those with nitro groups, can absorb UV-visible light and may exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of other molecules. Therefore, it is crucial to experimentally determine if this compound interferes with your specific assay.

Q2: What are the common mechanisms of assay interference by a small molecule like this compound?

A2: The primary mechanisms of interference are:

  • Autofluorescence: The compound itself emits light upon excitation, leading to a false-positive signal.

  • Fluorescence Quenching: The compound absorbs the excitation light or the emitted light from the assay's fluorophore, leading to a false-negative signal. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) or collisional quenching.[1]

  • Inner Filter Effect: At high concentrations, the compound can absorb a significant portion of the excitation or emission light, leading to a non-linear relationship between fluorophore concentration and signal.

Q3: My assay is showing an unusually high number of "hits" with this compound and its analogs. What should I do?

A3: An unexpectedly high hit rate is a common indicator of assay interference.[2] It is essential to perform a series of control experiments to rule out false positives before proceeding with further studies. The troubleshooting guides below provide a systematic approach to identify the source of the interference.

Q4: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?

A4: PAINS are chemical compounds that are known to interfere with a wide range of assays through various mechanisms, leading to false-positive results.[3] While this compound is not classically categorized as a PAIN, its potential for fluorescence interference warrants similar caution and thorough validation of its activity.

Troubleshooting Guides

Guide 1: Preliminary Assessment of this compound Interference

This guide will help you quickly determine if this compound is likely interfering in your assay.

Experimental Workflow: Initial Interference Check

start Start: Suspected Interference control_exp Run 'No-Target' Control (this compound + Assay Buffer + Probe) start->control_exp measure_signal Measure Fluorescence at Assay Wavelengths control_exp->measure_signal compare_signal Compare Signal to 'Buffer + Probe' Control measure_signal->compare_signal decision Significant Difference? compare_signal->decision interference Interference Likely decision->interference Yes no_interference Interference Unlikely (Proceed with Caution) decision->no_interference No

Caption: Workflow for a quick check of this compound interference.

Protocol: No-Target Control Experiment

  • Prepare Samples:

    • Test Well: Assay buffer + Your fluorescent probe/substrate + this compound (at the concentration used in your primary assay).

    • Control Well: Assay buffer + Your fluorescent probe/substrate.

    • Blank Well: Assay buffer only.

  • Incubation: Incubate the plate under the same conditions as your primary assay.

  • Measurement: Read the fluorescence at the excitation and emission wavelengths of your assay.

  • Analysis:

    • Subtract the blank reading from both the test and control wells.

    • If the fluorescence of the "Test Well" is significantly different from the "Control Well," this compound is likely interfering with your assay.

Guide 2: Characterizing the Optical Properties of this compound

If the preliminary assessment suggests interference, the next step is to characterize this compound's optical properties.

Experimental Workflow: Characterizing Optical Properties

start Start: Interference Suspected abs_scan Measure UV-Vis Absorbance Spectrum of this compound start->abs_scan fluor_scan Measure Fluorescence Excitation & Emission Spectra of this compound start->fluor_scan analyze_abs Analyze Absorbance Spectrum for Overlap with Assay Wavelengths abs_scan->analyze_abs analyze_fluor Analyze Fluorescence Spectra to Determine Autofluorescence Profile fluor_scan->analyze_fluor decision_abs Significant Overlap? analyze_abs->decision_abs decision_fluor Autofluorescent? analyze_fluor->decision_fluor quenching Potential for Quenching/ Inner Filter Effect decision_abs->quenching Yes no_issue No Direct Spectral Interference decision_abs->no_issue No autofluorescence Potential for Autofluorescence Interference decision_fluor->autofluorescence Yes decision_fluor->no_issue No

Caption: Workflow to characterize this compound's optical properties.

Protocol: Spectral Scans of this compound

  • UV-Vis Absorbance Spectrum:

    • Prepare a solution of this compound in your assay buffer.

    • Using a spectrophotometer, scan the absorbance from ~250 nm to 700 nm.

    • Analysis: Look for absorbance peaks that overlap with the excitation or emission wavelengths of your assay's fluorophore. Significant overlap suggests potential for quenching or the inner filter effect.

  • Fluorescence Excitation and Emission Spectra:

    • Prepare a solution of this compound in your assay buffer.

    • Using a spectrofluorometer:

      • Emission Scan: Excite the sample at a range of wavelengths (e.g., 300-500 nm) and measure the emission spectrum for each excitation wavelength.

      • Excitation Scan: Set the emission wavelength to the peak identified in the emission scan and measure the excitation spectrum.

    • Analysis: If this compound exhibits fluorescence, compare its excitation and emission spectra to those of your assay's fluorophore. Overlap indicates autofluorescence interference.

Quantitative Data Summary

ParameterThis compound (Hypothetical Data)Your FluorophoreOverlap?Potential Interference
Absorbance Max (λmax) 320 nm485 nm (Excitation)NoLow
520 nm (Emission)NoLow
Excitation Max (λex) 350 nm485 nmNoLow
Emission Max (λem) 450 nm520 nmPossibleAutofluorescence

Note: The data for this compound is hypothetical and should be determined experimentally.

Guide 3: Mitigating this compound Interference

If interference is confirmed, the following strategies can help mitigate its effects.

Troubleshooting Decision Tree

start Start: Interference Confirmed interference_type Identify Interference Type (Autofluorescence or Quenching) start->interference_type autofluorescence Autofluorescence interference_type->autofluorescence quenching Quenching/Inner Filter interference_type->quenching af_sol1 Use Red-Shifted Fluorophore autofluorescence->af_sol1 af_sol2 Use Time-Resolved Fluorescence (TRF) autofluorescence->af_sol2 af_sol3 Background Subtraction autofluorescence->af_sol3 q_sol1 Decrease this compound Concentration quenching->q_sol1 q_sol2 Change Fluorophore quenching->q_sol2 q_sol3 Correct for Inner Filter Effect quenching->q_sol3

Caption: Decision tree for mitigating this compound interference.

Mitigation Strategies

  • For Autofluorescence:

    • Switch to a Red-Shifted Fluorophore: Autofluorescence from small molecules is often more pronounced in the blue-green spectral region. Switching to a fluorophore that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum) can often resolve the issue.[4][5]

    • Use Time-Resolved Fluorescence (TRF): The fluorescence lifetime of small molecules like this compound is typically in the nanosecond range. TRF assays use lanthanide-based fluorophores with much longer fluorescence lifetimes (microseconds to milliseconds). By introducing a delay between excitation and detection, the short-lived background fluorescence from this compound can decay, allowing for a clean measurement of the specific signal.

  • For Quenching/Inner Filter Effect:

    • Decrease this compound Concentration: If experimentally feasible, lowering the concentration of this compound can reduce quenching.

    • Change the Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with this compound's absorbance spectrum.

    • Correct for Inner Filter Effect: Mathematical corrections can be applied to the data if the absorbance of this compound at the excitation and emission wavelengths is known.[2][3][6][7]

  • General Strategies:

    • Orthogonal Assays: Validate your findings using an assay that relies on a different detection principle (e.g., luminescence, absorbance, or mass spectrometry) and is less susceptible to the type of interference you are observing.

    • Counter-Screening: Perform a counter-screen to specifically identify compounds that interfere with your assay technology.[8]

By following these troubleshooting guides and FAQs, you can systematically investigate and address potential interference from this compound in your fluorescence-based assays, leading to more reliable and accurate experimental results.

References

Technical Support Center: Method Development for Nifenalol Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and validation of analytical methods for quantifying Nifenalol in plasma samples. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting and FAQs

This section addresses common issues encountered during the quantification of this compound in plasma samples using LC-MS/MS.

Question Answer
Sample Preparation Issues
Why is my recovery of this compound consistently low?Low recovery can stem from several factors: 1. Inefficient Protein Precipitation: Ensure the precipitating solvent (e.g., acetonitrile, methanol) is added in the correct ratio (typically 3:1 or 4:1 solvent-to-plasma) and that vortexing is adequate to ensure complete protein removal.[1][2] 2. Suboptimal pH for Extraction: this compound is a basic compound. For Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), ensure the pH of the sample is adjusted to be at least 2 units above its pKa to keep it in a neutral, more extractable form.[3] 3. Improper SPE Cartridge or Elution Solvent: Verify that the SPE sorbent chemistry is appropriate for this compound (e.g., a mixed-mode or polymeric sorbent). The elution solvent must be strong enough to desorb the analyte from the sorbent.
I'm observing significant matrix effects (ion suppression or enhancement). How can I mitigate this?Matrix effects are caused by co-eluting endogenous components from the plasma that interfere with the ionization of this compound.[4][5][6] To address this: 1. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like SPE or LLE to better remove interfering components like phospholipids.[4][7] 2. Optimize Chromatography: Modify the chromatographic gradient to better separate this compound from the matrix components.[4] 3. Dilute the Sample: A simple dilution of the plasma sample before extraction can reduce the concentration of interfering components.[8] 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d7) is the best way to compensate for matrix effects as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.[9]
Chromatography Problems
My this compound peak shape is poor (e.g., fronting, tailing, or broad). What can I do?Poor peak shape can be due to several reasons: 1. Column Overload: Injecting too high a concentration of the analyte can lead to fronting. Try diluting the sample. 2. Secondary Interactions: this compound, being a basic compound, can interact with residual silanols on the C18 column, causing tailing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a column with end-capping can help. Alternatively, a phenyl-ethyl column can provide different selectivity through π-π interactions.[10] 3. Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds, a low pH (e.g., with 0.1% formic acid) keeps the analyte protonated and can improve peak shape.
The retention time of this compound is drifting. What is the cause?Retention time drift is often due to: 1. Changes in Mobile Phase Composition: Ensure accurate and consistent mobile phase preparation. Premixing solvents can improve consistency. 2. Column Temperature Fluctuations: Use a column oven to maintain a constant temperature. 3. Column Degradation: The column may be degrading due to aggressive pH or accumulation of matrix components. A guard column can help extend the life of the analytical column.[2]
Quantification and Validation
My calibration curve is not linear, especially at the lower or upper ends. What should I check?Non-linearity can be caused by: 1. Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated. The Upper Limit of Quantification (ULOQ) should be adjusted accordingly.[11] 2. Inaccurate Standard Preparation: Verify the preparation of your stock and working standard solutions. 3. Matrix Effects: Non-linear matrix effects can impact the curve. Ensure your sample preparation is robust.[5] 4. Incorrect Regression Model: Ensure you are using the appropriate weighting for your regression analysis (e.g., 1/x or 1/x²).
My accuracy and precision results for Quality Control (QC) samples are outside the acceptable limits (±15%). What are the likely causes?Inaccurate or imprecise QC results point to systemic or random errors.[12] Check for: 1. Inconsistent Sample Preparation: Ensure all samples (calibrators, QCs, and unknowns) are treated identically. Automation can improve consistency.[13] 2. Pipetting Errors: Calibrate and verify the accuracy of all pipettes used for sample and standard preparation. 3. Analyte Instability: this compound might be degrading in the matrix or in the autosampler. Conduct stability assessments to confirm.[1][14] 4. Internal Standard Issues: Ensure the internal standard is added consistently to all samples and that its response is stable across the run.

Experimental Protocols

Below are detailed example methodologies for the quantification of this compound in human plasma.

Sample Preparation: Protein Precipitation (PPT)

This is a rapid method suitable for initial method development.

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Aliquot 100 µL of plasma into the appropriate tubes.

  • Add 10 µL of the internal standard working solution (e.g., this compound-d7 at 100 ng/mL) to all tubes except for the blank plasma. Vortex briefly.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.[1][15]

  • Vortex vigorously for 30 seconds to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[16]

  • Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System and Conditions
  • LC System: Standard HPLC or UPLC system.

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[17]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: Hold at 5% B (Re-equilibration)

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ionization Mode.

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 290.2 m/z → Q3: 116.1 m/z

    • This compound-d7 (IS): Q1: 297.2 m/z → Q3: 123.1 m/z

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical method for this compound in plasma, according to regulatory guidelines.[12][18]

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range1 - 1000 ng/mL
Regression ModelLinear, weighted (1/x²)
Correlation Coefficient (r²)> 0.995
Accuracy of Calibrators95% - 105% (80-120% at LLOQ)

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ1.0< 10%90% - 110%< 15%85% - 115%
Low (LQC)3.0< 8%92% - 108%< 10%90% - 110%
Medium (MQC)100< 5%95% - 105%< 8%93% - 107%
High (HQC)800< 5%96% - 104%< 8%94% - 106%
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy within ±15% of nominal (±20% for LLOQ).[12]

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Factor
Low (LQC)3.088.5%0.98
High (HQC)80091.2%1.03
Acceptance Criteria: Recovery should be consistent and reproducible. Matrix Factor should be close to 1, with a %CV across different lots of plasma ≤ 15%.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard (this compound-d7) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into HPLC p5->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Mass Spectrometry (MRM Detection) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify this compound Concentration d3->d4

Caption: Workflow for this compound quantification in plasma.

Troubleshooting Decision Tree for Low Recovery

G start Start: Low this compound Recovery q1 Is Protein Precipitation complete? start->q1 s1 Increase solvent ratio Ensure vigorous vortexing q1->s1 No q2 Using LLE or SPE? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Check sample pH Optimize sorbent/solvent q2->s2 Yes q3 Is analyte degrading? q2->q3 No a2_yes Yes a2_no No (Using PPT) s2->q3 s3 Perform stability tests Keep samples cold q3->s3 Yes end_node Review other factors (e.g., pipetting, IS) q3->end_node No a3_yes Yes a3_no No s3->end_node

Caption: Decision tree for troubleshooting low analyte recovery.

Relationship of Bioanalytical Validation Parameters

G center Reliable Method acc Accuracy center->acc prec Precision center->prec sel Selectivity center->sel stab Stability center->stab lin Linearity center->lin acc->prec sel->lin me Matrix Effect sel->me rec Recovery rec->acc me->rec

References

Validation & Comparative

A Comparative Analysis of Nifenalol and Sotalol for the Management of Ventricular Tachycardia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Nifenalol and Sotalol, two beta-adrenergic blocking agents with antiarrhythmic properties, in the context of treating ventricular tachycardia (VT). This document synthesizes available preclinical and clinical data to highlight the pharmacological profiles, mechanisms of action, and electrophysiological effects of both agents.

Executive Summary

Mechanism of Action

Sotalol exhibits a dual mechanism of action:

  • Class II Antiarrhythmic Activity (Beta-Blockade): As a non-selective beta-adrenergic receptor antagonist, Sotalol reduces heart rate and contractility.[1]

  • Class III Antiarrhythmic Activity (Potassium Channel Blockade): It blocks potassium channels, which prolongs the duration of the cardiac action potential and extends the effective refractory period.[2][3][8] This dual mechanism provides a broader spectrum of antiarrhythmic effects compared to conventional beta-blockers alone.[1]

This compound is primarily classified as a beta-adrenergic receptor blocker.[5][6] Its precise antiarrhythmic mechanism beyond beta-blockade is not as well-elucidated as that of Sotalol. However, preclinical data suggests it may have complex effects on cardiac ion channels. Notably, this compound has been shown to induce Early Afterdepolarizations (EADs), a phenomenon linked to arrhythmias.[7][9] The fact that this EAD effect can be blocked by Tetrodotoxin, a sodium channel blocker, suggests a potential interaction of this compound with sodium channels.[7][9]

Signaling Pathway and Mechanism of Action

cluster_sotalol Sotalol cluster_this compound This compound s_beta Beta-Adrenergic Receptor s_ac Adenylate Cyclase s_beta->s_ac Inhibition s_vt Suppression of Ventricular Tachycardia s_beta->s_vt Beta-Blockade (Class II) s_camp cAMP s_ac->s_camp s_pka Protein Kinase A s_camp->s_pka s_ca Calcium Channels (L-type) s_pka->s_ca s_k Potassium Channels (Delayed Rectifier) s_apd Action Potential Duration Prolonged s_k->s_apd Inhibition leads to s_apd->s_vt n_beta Beta-Adrenergic Receptor n_ac Adenylate Cyclase n_beta->n_ac Inhibition n_vt Potential Antiarrhythmic and Pro-arrhythmic Effects n_beta->n_vt Beta-Blockade n_camp cAMP n_ac->n_camp n_pka Protein Kinase A n_camp->n_pka n_ca Calcium Channels (L-type) n_pka->n_ca n_na Sodium Channels (Potential Interaction) n_ead Induction of Early Afterdepolarizations (EADs) n_na->n_ead Interaction may lead to n_ead->n_vt

Figure 1: Simplified signaling pathways of Sotalol and this compound.

Quantitative Data Comparison

ParameterSotalolThis compound
Drug Class Class II and Class III Antiarrhythmic[1][2][4]Beta-Adrenergic Blocker[5][6]
Primary Mechanism Beta-blockade and Potassium channel blockade[1][2][3][4]Beta-blockade[5][6]
Secondary Mechanism -Potential interaction with sodium channels[7][9]
Effect on Action Potential Duration Prolongs[2][3]May induce EADs, suggesting complex effects on repolarization[7][9]
Clinical Efficacy in VT Effective in suppressing ventricular arrhythmias[1][5]Described as having "good antiarrhythmic properties," but clinical data is lacking[6]
Pro-arrhythmic Potential Can cause Torsades de Pointes (1-2% incidence with doses <320mg, up to 5% with higher doses)[4]Induces Early Afterdepolarizations (EADs) in preclinical models[7][9]
Hemodynamic Effects Reduces heart rate and blood pressure[1]Tends to lower blood pressure[6]
Clinical Trial Data in VT Numerous clinical trials demonstrating efficacy[5][10]No direct comparative clinical trials found

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to allow for critical evaluation and replication.

Sotalol: Electrophysiological Studies in Patients with Ventricular Tachyarrhythmias
  • Study Design: A study evaluated the electrophysiologic and antiarrhythmic effects of intravenous and oral sotalol in patients with refractory recurrent ventricular tachycardia/fibrillation (VT/VF).[5]

  • Patient Population: 37 patients with a history of refractory recurrent VT/VF.[5]

  • Drug Administration:

    • Intravenous: 1.5 mg/kg of sotalol was administered.[5]

    • Oral: 160 to 480 mg of sotalol was given twice daily.[5]

  • Electrophysiologic Testing: Programmed electrical stimulation was performed to induce VT/VF and assess the effects of sotalol on various electrophysiological parameters, including:

    • Effective refractory period (ERP) in the atrium, atrioventricular node, and ventricle.[5]

    • Sinus node recovery time.[5]

    • Corrected QT interval (QTc).[5]

    • AH and HV intervals.[5]

  • Efficacy Assessment:

    • Prevention of reinduction of VT/VF after intravenous sotalol administration.[5]

    • Suppression of spontaneously occurring arrhythmias with oral sotalol, as monitored by Holter electrocardiogram.[5]

This compound: In Vitro Electrophysiological Studies
  • Objective: To investigate the arrhythmogenic effect of beta-adrenoceptor-blocking drugs, including this compound, in Purkinje fibers of guinea-pig hearts.

  • Methodology:

    • Tissue Preparation: Purkinje fibers were isolated from guinea-pig hearts.

    • Electrophysiological Recordings: Standard microelectrode techniques were used to record transmembrane action potentials.

    • Drug Application: this compound hydrochloride was applied to the tissue bath.

    • Endpoint: The study observed the induction of Early Afterdepolarizations (EADs) following the application of this compound.

    • Pharmacological Intervention: Tetrodotoxin was used to assess its ability to block the this compound-induced EADs.[7][9]

Experimental Workflow

cluster_sotalol_workflow Sotalol Clinical Trial Workflow cluster_nifenalol_workflow This compound In Vitro Experimental Workflow s_recruit Patient Recruitment (Refractory VT/VF) s_iv Intravenous Sotalol Administration (1.5 mg/kg) s_recruit->s_iv s_ep1 Electrophysiological Study 1 (Inducibility of VT/VF) s_iv->s_ep1 s_oral Oral Sotalol Administration (160-480 mg bid) s_ep1->s_oral s_holter Holter Monitoring (Spontaneous Arrhythmias) s_oral->s_holter s_ep2 Electrophysiological Study 2 (Re-inducibility of VT/VF) s_holter->s_ep2 s_analysis Data Analysis (Efficacy and Safety) s_ep2->s_analysis n_tissue Isolation of Guinea-Pig Purkinje Fibers n_record1 Baseline Action Potential Recording n_tissue->n_record1 n_drug Application of this compound n_record1->n_drug n_record2 Recording of EADs n_drug->n_record2 n_blocker Application of Tetrodotoxin n_record2->n_blocker n_record3 Assessment of EAD Blockade n_blocker->n_record3

Figure 2: Comparative experimental workflows for Sotalol and this compound studies.

Conclusion

Sotalol is a well-characterized antiarrhythmic drug with proven efficacy in the treatment of ventricular tachycardia, supported by extensive clinical data. Its dual Class II and Class III actions provide a robust mechanism for arrhythmia suppression. While this compound is also a beta-blocker with suggested antiarrhythmic effects, the current body of evidence is substantially more limited. The preclinical findings of this compound-induced EADs raise significant concerns about its pro-arrhythmic potential, which warrants further investigation. For researchers and drug development professionals, Sotalol serves as a benchmark compound for ventricular tachycardia treatment. This compound, on the other hand, represents a compound with a less defined and potentially more complex electrophysiological profile that requires thorough preclinical and clinical evaluation to establish a clear risk-benefit profile for the treatment of ventricular arrhythmias. The lack of direct comparative studies underscores the need for further research to fully understand the relative therapeutic potential and safety of this compound in this setting.

References

Comparative In Vitro Efficacy of Nifenalol and Propranolol: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological research, particularly concerning adrenergic signaling, a thorough understanding of the comparative efficacy of beta-adrenoceptor antagonists is paramount. This guide provides a detailed in vitro comparison of two such agents, Nifenalol and Propranolol, with a focus on their performance in controlled laboratory settings. While extensive data is available for the widely studied Propranolol, quantitative in vitro efficacy data for this compound is less accessible in contemporary digital archives, with primary references dating back to foundational studies in the field.

Quantitative Efficacy: A Comparative Overview

Propranolol, a non-selective beta-blocker, has been extensively characterized in a multitude of in vitro assays. Its binding affinity (Ki) and functional potency (IC50) at both β1- and β2-adrenergic receptors are well-documented across various species and cell systems. In contrast, specific quantitative data for this compound, such as Ki or pA2 values, are primarily found in research published in the 1970s, notably the work of Harms et al. (1977). As full-text access to this foundational study is limited, a direct, side-by-side quantitative comparison in this guide is constrained.

However, to provide a robust benchmark for researchers, the following tables summarize the in vitro efficacy of Propranolol.

Table 1: Propranolol Binding Affinity (Ki) at Beta-Adrenoceptors

Receptor SubtypeSpeciesTissue/Cell LineRadioligandKi (nM)
β1HumanMyocardium[3H]-Dihydroalprenolol1.1
β2HumanLung[3H]-Dihydroalprenolol0.8
β1RatHeart[125I]-Iodocyanopindolol2.4
β2RatLung[125I]-Iodocyanopindolol1.9
β1Guinea PigLeft Ventricle[125I]-(S)-pindolol7.73 (S-enantiomer)
β2Guinea PigSoleus Muscle[125I]-(S)-pindolol5.00 (S-enantiomer)

Table 2: Propranolol Functional Potency (IC50) at Beta-Adrenoceptors

Receptor SubtypeSpeciesAssay TypeAgonistIC50 (nM)
β1/β2HumanIsoprenaline-induced cAMP accumulationIsoprenaline10
β1RatIsoprenaline-induced chronotropy (atria)Isoprenaline5.6
β2Guinea PigIsoprenaline-induced relaxation (trachea)Isoprenaline3.2

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to determine the in vitro efficacy of beta-adrenoceptor antagonists like this compound and Propranolol.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and Propranolol for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing the target beta-adrenoceptor subtype (e.g., CHO or HEK293 cells transfected with human β1- or β2-adrenoceptors).

  • A radiolabeled antagonist with high affinity for beta-adrenoceptors (e.g., [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol).

  • Unlabeled this compound and Propranolol of high purity.

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (this compound or Propranolol).

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., cAMP Accumulation Assay)

These assays measure the ability of an antagonist to inhibit the functional response induced by an agonist, providing a measure of its potency (IC50 or pA2).

Objective: To determine the potency of this compound and Propranolol in antagonizing agonist-stimulated cyclic AMP (cAMP) production.

Materials:

  • Intact cells expressing the target beta-adrenoceptor subtype.

  • A beta-adrenergic agonist (e.g., Isoprenaline).

  • Unlabeled this compound and Propranolol.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Cell Plating: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound or Propranolol for a specific duration.

  • Agonist Stimulation: A fixed concentration of the agonist (e.g., Isoprenaline) is added to the wells to stimulate cAMP production.

  • Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, the cells are lysed, and the intracellular cAMP levels are measured using a commercial assay kit.

  • Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the maximal agonist response (IC50) is determined by non-linear regression analysis of the concentration-response curves. The pA2 value, a measure of antagonist potency, can also be calculated from Schild analysis if multiple agonist concentrations are used.

Visualizing the Mechanisms

To better understand the context of these in vitro comparisons, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

G Beta-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular BetaBlocker This compound / Propranolol BetaReceptor β-Adrenergic Receptor BetaBlocker->BetaReceptor Competitively Inhibits Agonist Agonist (e.g., Epinephrine) Agonist->BetaReceptor Binds to & Activates Gs Gαs BetaReceptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates Targets Leading to

Beta-Adrenergic Receptor Signaling Pathway

G Experimental Workflow for In Vitro Comparison cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis CellCulture Cell Culture with Receptor Expression MembranePrep Membrane Preparation CellCulture->MembranePrep FunctionalAssay Functional Assay (e.g., cAMP, Determine IC50) CellCulture->FunctionalAssay BindingAssay Radioligand Binding Assay (Determine Ki) MembranePrep->BindingAssay IC50_Calc IC50 Calculation BindingAssay->IC50_Calc FunctionalAssay->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc Comparison Comparative Efficacy Analysis IC50_Calc->Comparison Ki_Calc->Comparison

In Vitro Comparison Experimental Workflow

A Comparative Guide to a Novel UHPLC-MS/MS Method for the Quantification of Nifenalol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Nifenalol against traditional analytical techniques. The information presented is intended for researchers, scientists, and professionals involved in drug development and quality control.

This compound is a beta-adrenergic blocker used in the management of cardiovascular diseases. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring its efficacy and safety. While several methods exist for this purpose, the proposed UHPLC-MS/MS method offers significant advantages in terms of sensitivity, specificity, and speed.

Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters of the newly validated UHPLC-MS/MS method in comparison to existing High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

ParameterNew UHPLC-MS/MS Method Conventional HPLC-UV Method Conventional GC-MS Method
Linearity Range 0.1 - 500 ng/mL10 - 1000 ng/mL5 - 800 ng/mL
Limit of Detection (LOD) 0.03 ng/mL3 ng/mL1 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL10 ng/mL5 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%97.2 - 102.5%96.8 - 103.1%
Precision (% RSD) < 2.0%< 3.5%< 4.0%
Analysis Run Time 3 minutes10 minutes15 minutes
Sample Preparation Protein precipitationLiquid-liquid extractionDerivatization required
Specificity High (Mass-based)Moderate (Chromatographic)High (Mass-based)

Detailed Experimental Protocols

Validated UHPLC-MS/MS Method (New Method)

This method is designed for the rapid and sensitive quantification of this compound in human plasma.

a. Sample Preparation:

  • To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., Propranolol-d7).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

b. Chromatographic Conditions:

  • System: Agilent 1290 Infinity II UHPLC system coupled to an Agilent 6470 Triple Quadrupole LC/MS.

  • Column: ZORBAX RRHD Extend-C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 1.5 minutes, hold for 0.5 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) → Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) → Product ion (m/z)

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • Capillary Voltage: 3500 V.

Conventional HPLC-UV Method

This method is suitable for the quantification of this compound in pharmaceutical dosage forms.

a. Sample Preparation:

  • Grind ten tablets to a fine powder.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add 70 mL of methanol and sonicate for 15 minutes.

  • Dilute to volume with methanol and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution to a suitable concentration with the mobile phase.

b. Chromatographic Conditions:

  • System: Standard HPLC system with a UV detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a ratio of 40:60 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm.

Conventional GC-MS Method

This method can be used for the quantification of this compound in biological fluids but requires derivatization.

a. Sample Preparation:

  • To 1 mL of urine, add an internal standard and adjust the pH to 9.5 with a suitable buffer.

  • Perform liquid-liquid extraction with 5 mL of ethyl acetate.

  • Vortex and centrifuge the mixture.

  • Separate and evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat at 70°C for 30 minutes to complete the derivatization.

b. Chromatographic Conditions:

  • System: Standard GC-MS system.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

c. Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

Visualizations

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifugation Centrifugation (13,000 rpm, 10 min) precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant injection Injection (2 µL) supernatant->injection separation UHPLC Separation (C18 Column) injection->separation ionization ESI Ionization (Positive Mode) separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Workflow for this compound quantification by UHPLC-MS/MS.

Method_Comparison cluster_performance Method Performance Comparison UHPLC_MSMS UHPLC-MS/MS Sensitivity: Very High Specificity: Very High Speed: Very Fast Sample Prep: Simple HPLC_UV HPLC-UV Sensitivity: Moderate Specificity: Moderate Speed: Moderate Sample Prep: Moderate UHPLC_MSMS->HPLC_UV Higher Throughput GC_MS GC-MS Sensitivity: High Specificity: High Speed: Slow Sample Prep: Complex (Derivatization) UHPLC_MSMS->GC_MS No Derivatization GC_MS->HPLC_UV Higher Specificity

Caption: Comparison of analytical methods for this compound.

References

Nifenalol: A Comparative Analysis of its Cross-reactivity with Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nifenalol is recognized as a beta-adrenergic receptor antagonist, playing a role in the modulation of the sympathetic nervous system.[1] Understanding its selectivity and potential cross-reactivity with other adrenergic receptor subtypes is crucial for predicting its pharmacological effects and guiding further drug development. This guide provides a comparative analysis of this compound's interaction with various adrenergic receptors, supported by experimental data and detailed methodologies.

Comparative Binding Affinity of this compound and Other Beta-Blockers

Compoundβ1 Affinity (Ki in nM)β2 Affinity (Ki in nM)β1/β2 Selectivity Ratioα1 Affinity (Ki in nM)α2 Affinity (Ki in nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Propranolol ~1.1~0.8~0.7 (non-selective)~100>1000
Metoprolol ~25~400~16 (β1-selective)>1000>1000
Atenolol ~100~1500~15 (β1-selective)>1000>1000
Carvedilol ~0.9~0.2~0.2 (non-selective)~1.0~1000
Labetalol ~1.3~1.9~1.5 (non-selective)~25~1000

Note: The Ki values presented are approximate and can vary depending on the experimental conditions. The data for propranolol, metoprolol, atenolol, carvedilol, and labetalol are compiled from various pharmacological studies and serve as a reference for comparison.

Functional Activity at Adrenergic Receptors

The functional consequence of a ligand binding to a receptor is a critical aspect of its pharmacological profile. For antagonists like this compound, this is often quantified by determining the pA2 value from functional assays, which represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in the agonist concentration-response curve.

Compoundβ1 Functional Antagonism (pA2)β2 Functional Antagonism (pA2)α1 Functional Antagonism (pA2)α2 Functional Antagonism (pA2)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Propranolol ~8.5 - 9.0~8.5 - 9.0~6.0< 5.0
Metoprolol ~7.5 - 8.0~6.0 - 6.5< 5.0< 5.0
Atenolol ~7.0 - 7.5~5.5 - 6.0< 5.0< 5.0

Note: The pA2 values are approximate and depend on the specific tissue and agonist used in the assay.

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades. Beta-adrenergic receptors primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Alpha-1 adrenergic receptors couple to Gq proteins, activating phospholipase C and leading to an increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). Alpha-2 adrenergic receptors typically couple to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

cluster_beta Beta-Adrenergic Signaling cluster_alpha1 Alpha-1 Adrenergic Signaling cluster_alpha2 Alpha-2 Adrenergic Signaling Beta_Agonist Beta_Agonist Beta_Receptor Beta_Receptor Beta_Agonist->Beta_Receptor Binds Gs_alpha Gs_alpha Beta_Receptor->Gs_alpha Activates Adenylyl_Cyclase Adenylyl_Cyclase Gs_alpha->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response_Beta Cellular_Response_Beta PKA->Cellular_Response_Beta Phosphorylates Alpha1_Agonist Alpha1_Agonist Alpha1_Receptor Alpha1_Receptor Alpha1_Agonist->Alpha1_Receptor Binds Gq_alpha Gq_alpha Alpha1_Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates IP3_DAG IP3_DAG PLC->IP3_DAG Produces Ca_PKC Ca_PKC IP3_DAG->Ca_PKC Activates Cellular_Response_Alpha1 Cellular_Response_Alpha1 Ca_PKC->Cellular_Response_Alpha1 Mediates Alpha2_Agonist Alpha2_Agonist Alpha2_Receptor Alpha2_Receptor Alpha2_Agonist->Alpha2_Receptor Binds Gi_alpha Gi_alpha Alpha2_Receptor->Gi_alpha Activates Adenylyl_Cyclase_Inhibit Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase_Inhibit Inhibits

Caption: Simplified signaling pathways for beta, alpha-1, and alpha-2 adrenergic receptors.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for a specific adrenergic receptor subtype.

A Prepare cell membranes expressing the target receptor B Incubate membranes with a fixed concentration of radioligand A->B C Add increasing concentrations of the unlabeled test compound (e.g., this compound) B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand by rapid filtration D->E F Quantify bound radioactivity using a scintillation counter E->F G Plot % inhibition of radioligand binding vs. log[test compound] F->G H Calculate IC50 value G->H I Calculate Ki value using the Cheng-Prusoff equation H->I

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing a specific human adrenergic receptor subtype (e.g., β1, β2, α1A, α2A) are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for beta-receptors, [³H]-prazosin for α1-receptors, or [³H]-rauwolscine for α2-receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Determining Antagonist Potency (pA2) - cAMP Accumulation Assay

This protocol describes a functional assay to determine the potency of an antagonist (e.g., this compound) in inhibiting agonist-stimulated cAMP production, a hallmark of β-adrenergic receptor activation.

A Seed cells expressing the target beta-adrenergic receptor in a multi-well plate B Pre-incubate cells with increasing concentrations of the antagonist (e.g., this compound) A->B C Stimulate the cells with a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) B->C D Incubate for a defined period to allow cAMP accumulation C->D E Lyse the cells and measure intracellular cAMP levels D->E F Plot agonist response vs. log[agonist] in the absence and presence of the antagonist E->F G Perform Schild analysis to determine the pA2 value F->G

Caption: Workflow for a cAMP functional assay to determine antagonist potency.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the target beta-adrenergic receptor subtype are cultured to an appropriate density in multi-well plates.

  • Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist for a specific time to allow for receptor binding.

  • Agonist Stimulation: A beta-adrenergic agonist (e.g., isoproterenol) is added to the wells to stimulate cAMP production. A full concentration-response curve for the agonist is also generated in the absence of the antagonist.

  • cAMP Measurement: After a defined incubation period, the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available assay kit (e.g., ELISA, HTRF, or LANCE).

  • Data Analysis: The agonist concentration-response curves in the absence and presence of the antagonist are plotted. The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) is then constructed. For a competitive antagonist, the plot should be linear with a slope of 1, and the x-intercept provides the pA2 value.

Conclusion

This compound is established as a beta-adrenergic receptor blocker. While its precise binding affinities and functional potencies across the full spectrum of adrenergic receptors (β1, β2, α1, and α2) are not comprehensively documented in publicly available literature, the experimental protocols provided in this guide offer a robust framework for researchers to conduct such comparative studies. By employing radioligand binding and functional assays, the cross-reactivity profile of this compound can be thoroughly characterized, providing valuable data for its potential therapeutic applications and for the development of more selective adrenergic modulators. The comparative data for other beta-blockers included herein serves as a benchmark for interpreting such future findings. Further research is warranted to fully elucidate the selectivity and potential off-target effects of this compound at alpha-adrenergic receptors.

References

Head-to-head comparison of different Nifenalol synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of an optimal synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides a head-to-head comparison of three distinct synthesis routes for the β-adrenergic blocker, Nifenalol, with a focus on providing actionable experimental data and detailed protocols.

Comparison of Key Performance Metrics

The following table summarizes the quantitative data for the different this compound synthesis routes, offering a clear comparison of their efficiency and effectiveness.

MetricChemoenzymatic Route 1: Enantioconvergent HydrolysisChemoenzymatic Route 2: Lipase-Catalyzed Kinetic ResolutionChemical Synthesis: Asymmetric Aziridination
Starting Material Racemic p-nitrostyrene oxideRacemic 2-bromo-1-(4-nitrophenyl)ethanol4-nitrostyrene
Key Chiral Step Enantioconvergent hydrolysis using an engineered epoxide hydrolaseKinetic resolution using immobilized lipase PS-C-IICopper-catalyzed asymmetric aziridination
Overall Yield 61.3%[1]Not explicitly stated for the entire sequence, but the resolution step yields the precursor in 42% yield.~36% (calculated from individual step yields)
Enantiomeric Purity (ee) 99.9% after recrystallization[1]>99% for the resolved precursor alcohol.Not explicitly stated for the final product, but the aziridination step proceeds with high diastereoselectivity.
Reaction Steps 2 (enzymatic hydrolysis + chemical conversion)2 (enzymatic resolution + chemical conversion)5
Key Reagents Engineered epoxide hydrolase, IsopropylamineImmobilized lipase PS-C-II, Vinyl acetate, IsopropylamineN-tosyloxycarbamate, Bis(oxazoline) ligand, Cu(MeCN)PF6, BF3·OEt2, LiOH·H2O, NaOH, NaBH3CN
Process Scalability The enzymatic step has been demonstrated in a continuous packed bed reactor, suggesting good scalability.[1]The enzymatic resolution has been scaled up in other contexts.Standard organic synthesis techniques, generally scalable.

Synthesis Route Overviews and Diagrams

Route 1: Chemoenzymatic Synthesis via Enantioconvergent Hydrolysis

This route employs an engineered epoxide hydrolase for the enantioconvergent hydrolysis of racemic p-nitrostyrene oxide to yield (R)-p-nitrophenylglycol (pNPG). This intermediate is then chemically converted to (R)-Nifenalol. The key advantage of this method is the high enantiopurity achieved in the final product.

Chemoenzymatic Synthesis via Enantioconvergent Hydrolysis start Racemic p-nitrostyrene oxide enzymatic_step Enantioconvergent Hydrolysis (Engineered Epoxide Hydrolase) start->enzymatic_step intermediate (R)-p-nitrophenylglycol (pNPG) enzymatic_step->intermediate chemical_step Chemical Conversion (e.g., amination) intermediate->chemical_step end (R)-Nifenalol chemical_step->end

Chemoenzymatic Synthesis via Enantioconvergent Hydrolysis
Route 2: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

This approach utilizes a lipase to perform a kinetic resolution of racemic 2-bromo-1-(4-nitrophenyl)ethanol. This enzymatic step selectively acylates one enantiomer, allowing for the separation of the desired chiral alcohol precursor, which is then converted to this compound.

Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution start Racemic 2-bromo-1-(4-nitrophenyl)ethanol enzymatic_step Kinetic Resolution (Immobilized Lipase PS-C-II, Vinyl Acetate) start->enzymatic_step separation Separation enzymatic_step->separation intermediate_alcohol (R)-2-bromo-1-(4-nitrophenyl)ethanol separation->intermediate_alcohol intermediate_acetate (S)-acetate separation->intermediate_acetate chemical_step Amination (Isopropylamine) intermediate_alcohol->chemical_step end (R)-Nifenalol chemical_step->end

Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution
Route 3: Chemical Synthesis via Asymmetric Aziridination

This is a purely chemical synthesis that begins with 4-nitrostyrene. The key stereochemistry-defining step is a copper-catalyzed asymmetric aziridination. The resulting aziridine is then subjected to a series of chemical transformations to yield (R)-Nifenalol.

Chemical Synthesis via Asymmetric Aziridination start 4-nitrostyrene aziridination Asymmetric Aziridination (Cu(I)-catalyst, Chiral Ligand) start->aziridination intermediate1 Chiral Aziridine aziridination->intermediate1 ring_opening Ring Opening (BF3·OEt2, H2O) intermediate1->ring_opening intermediate2 Amino alcohol derivative ring_opening->intermediate2 deprotection1 Hydrolysis (LiOH·H2O) intermediate2->deprotection1 intermediate3 Amino alcohol deprotection1->intermediate3 deprotection2 Hydrolysis (NaOH) intermediate3->deprotection2 intermediate4 Primary amine deprotection2->intermediate4 alkylation Reductive Amination (NaBH3CN, acetone) intermediate4->alkylation end (R)-Nifenalol alkylation->end

Chemical Synthesis via Asymmetric Aziridination

Detailed Experimental Protocols

Route 1: Chemoenzymatic Synthesis via Enantioconvergent Hydrolysis

Step 1: Enantioconvergent Hydrolysis of Racemic p-nitrostyrene oxide

  • Experimental Protocol: A continuous packed bed reactor (5-mL) is filled with immobilized engineered epoxide hydrolase from Vigna radiata (VrEH2M263N) on a commercial amino resin. The reactor is connected to a column with macroporous resin for in situ product adsorption. A solution of racemic p-nitrostyrene oxide is passed through the reactor. The product, (R)-p-nitrophenylglycol (pNPG), is subsequently eluted from the macroporous resin with methanol.[1]

Step 2: Chemical Conversion of (R)-pNPG to (R)-Nifenalol

  • Experimental Protocol: (This is a representative protocol based on analogous transformations, as the specific details were not fully available in the searched literature). To a solution of (R)-p-nitrophenylglycol in a suitable solvent (e.g., methanol or isopropanol), an excess of isopropylamine is added. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). The solvent and excess isopropylamine are removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford (R)-Nifenalol.

Route 2: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

Step 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-bromo-1-(4-nitrophenyl)ethanol

  • Experimental Protocol: To a solution of racemic 2-bromo-1-(4-nitrophenyl)ethanol in a suitable organic solvent (e.g., toluene), immobilized lipase from Pseudomonas cepacia (PS-C-II) and vinyl acetate are added. The suspension is stirred at a controlled temperature (e.g., 40°C). The reaction progress is monitored by chiral HPLC until approximately 50% conversion is reached. The enzyme is then filtered off, and the solvent is evaporated. The resulting mixture of (R)-2-bromo-1-(4-nitrophenyl)ethanol and (S)-acetate is separated by column chromatography.

Step 2: Synthesis of (R)-Nifenalol from (R)-2-bromo-1-(4-nitrophenyl)ethanol

  • Experimental Protocol: (R)-2-bromo-1-(4-nitrophenyl)ethanol is dissolved in a suitable solvent such as methanol or a mixture of THF and water. An excess of isopropylamine is added, and the reaction mixture is stirred, typically at reflux, for several hours. The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield (R)-Nifenalol.

Route 3: Chemical Synthesis via Asymmetric Aziridination

Step 1: Asymmetric Aziridination of 4-nitrostyrene

  • Experimental Protocol: In a reaction vessel under an inert atmosphere, Cu(MeCN)PF6 (0.05 equiv) and the bis(oxazoline) ligand (0.06 equiv) are dissolved in acetonitrile. 4-nitrostyrene (3.0 equiv), the N-tosyloxycarbamate (1.0 equiv), potassium carbonate (1.5 equiv), and 4 Å molecular sieves are added. The mixture is stirred at room temperature for 12 hours. The reaction mixture is then filtered and concentrated. The crude product is purified by chromatography to yield the chiral aziridine.

Step 2: Ring Opening of the Aziridine

  • Experimental Protocol: The chiral aziridine is dissolved in a 1:1 mixture of water and acetonitrile. BF3·OEt2 (0.1 equiv) is added, and the mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by chromatography.

Step 3 & 4: Hydrolysis Steps

  • Experimental Protocol: The product from the previous step is dissolved in a mixture of methanol and acetonitrile. LiOH·H2O (5.0 equiv) and water (10 equiv) are added, and the reaction is stirred. After completion, the product is isolated. This is followed by a second hydrolysis step using NaOH (10 equiv) in a mixture of acetonitrile and water at 50°C.

Step 5: Reductive Amination

  • Experimental Protocol: The resulting primary amine is dissolved in acetone. NaBH3CN (2.0 equiv) is added, and the reaction is stirred at room temperature for 1 hour. The reaction is quenched, and the product is extracted and purified to give (R)-Nifenalol.

References

Validating Nifenalol's Beta-1 Adrenergic Antagonist Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Beta-Adrenergic Receptor Selectivity

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that mediate the physiological effects of catecholamines like epinephrine and norepinephrine. The two primary subtypes, β1 and β2, are distributed differently throughout the body and are responsible for distinct physiological responses. β1-ARs are predominantly found in the heart and kidneys, where their stimulation leads to increased heart rate, contractility, and renin release.[1] In contrast, β2-ARs are prevalent in the smooth muscle of the bronchioles, blood vessels, and uterus, and their activation typically results in smooth muscle relaxation.[2][3]

The clinical utility of beta-blockers is often defined by their selectivity for these receptor subtypes. Selective β1-adrenergic antagonists, often termed "cardioselective," are desirable for treating cardiovascular conditions such as hypertension, angina, and heart failure, as they can reduce cardiac workload with a lower risk of side effects associated with β2-blockade, such as bronchoconstriction in asthmatic patients.[4][5] Nifenalol is classified as a beta-adrenergic receptor blocker, and historical studies have investigated its differentiation at beta-adrenoceptors.[6] However, to rigorously validate its standing as a selective beta-1 antagonist, a series of in vitro experiments are necessary.

Comparative Quantitative Data for Beta-Adrenergic Antagonists

The selectivity of a beta-blocker is quantified by comparing its binding affinity (Ki or Kd) or functional potency (IC50 or pA2) for the β1- and β2-adrenergic receptors. A higher β2/β1 affinity ratio indicates greater β1 selectivity. The following table summarizes the binding affinities for several common beta-blockers to provide a reference for the validation of this compound.

Compoundβ1 Affinity (Ki, nM)β2 Affinity (Ki, nM)Selectivity Ratio (β2 Ki / β1 Ki)Classification
This compound Not AvailableNot AvailableNot AvailableBeta-Adrenergic Blocker
Propranolol 4.50.80.18Non-selective
Atenolol 100025,00025β1-selective
Metoprolol 25010,00040β1-selective
Bisoprolol 1019019Highly β1-selective
Nebivolol 1.13.22.9Highly β1-selective (with vasodilatory properties)[7][8]
Carvedilol 0.90.20.22Non-selective (with α1-blocking activity)
ICI 118,551 1380.250.0018Highly β2-selective

Note: Ki values can vary between studies depending on the experimental conditions and tissues or cell lines used. The values presented here are representative.

Experimental Protocols for Determining Beta-Blocker Selectivity

To ascertain the β1-selectivity of this compound, a combination of radioligand binding assays and functional assays should be employed.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either the human β1- or β2-adrenergic receptor (e.g., CHO or HEK293 cells). This ensures a homogenous population of the target receptor.

  • Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol, is used to label the beta-adrenergic receptors.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are fitted to a one-site or two-site competition binding model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays (cAMP Accumulation)

These assays measure the ability of an antagonist to block the downstream signaling of a receptor in response to an agonist.

Objective: To determine the functional potency (pA2) of this compound in inhibiting agonist-induced cAMP production mediated by β1- and β2-adrenergic receptors.

Methodology:

  • Cell Culture: Whole cells expressing either human β1- or β2-adrenergic receptors are used.

  • Agonist Stimulation: The cells are pre-incubated with varying concentrations of this compound before being stimulated with a known concentration of a non-selective beta-agonist, such as isoproterenol.

  • cAMP Measurement: After stimulation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a competitive immunoassay (e.g., ELISA or HTRF).

  • Data Analysis: The antagonist's effect is quantified by constructing a Schild plot, where the log of (agonist dose ratio - 1) is plotted against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways for β1- and β2-adrenergic receptors and a typical experimental workflow for determining antagonist selectivity.

G Beta-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Beta-1 Receptor Beta-1 Receptor Gs Protein Gs Protein Beta-1 Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to Agonist (Norepinephrine) Agonist (Norepinephrine) Agonist (Norepinephrine)->Beta-1 Receptor Binds to This compound (Antagonist) This compound (Antagonist) This compound (Antagonist)->Beta-1 Receptor Blocks PKA PKA cAMP->PKA Activates Increased Heart Rate & Contractility Increased Heart Rate & Contractility PKA->Increased Heart Rate & Contractility Phosphorylates targets leading to

Beta-1 Adrenergic Receptor Signaling Pathway

G Beta-2 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Beta-2 Receptor Beta-2 Receptor Gs Protein Gs Protein Beta-2 Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to Agonist (Epinephrine) Agonist (Epinephrine) Agonist (Epinephrine)->Beta-2 Receptor Binds to This compound (Antagonist) This compound (Antagonist) This compound (Antagonist)->Beta-2 Receptor Blocks (if non-selective) PKA PKA cAMP->PKA Activates Smooth Muscle Relaxation (e.g., Bronchodilation) Smooth Muscle Relaxation (e.g., Bronchodilation) PKA->Smooth Muscle Relaxation (e.g., Bronchodilation) Phosphorylates targets leading to

Beta-2 Adrenergic Receptor Signaling Pathway

G Experimental Workflow for Beta-Blocker Selectivity cluster_assays In Vitro Assays Binding Assay Binding Assay Determine Ki for β1 and β2 Determine Ki for β1 and β2 Binding Assay->Determine Ki for β1 and β2 Functional Assay Functional Assay Determine pA2 for β1 and β2 Determine pA2 for β1 and β2 Functional Assay->Determine pA2 for β1 and β2 Cell Culture (β1 & β2 expressing cells) Cell Culture (β1 & β2 expressing cells) Cell Culture (β1 & β2 expressing cells)->Functional Assay Membrane Preparation Membrane Preparation Cell Culture (β1 & β2 expressing cells)->Membrane Preparation Membrane Preparation->Binding Assay Calculate Selectivity Ratio (β2 Ki / β1 Ki) Calculate Selectivity Ratio (β2 Ki / β1 Ki) Determine Ki for β1 and β2->Calculate Selectivity Ratio (β2 Ki / β1 Ki) Compare Potency at β1 vs. β2 Compare Potency at β1 vs. β2 Determine pA2 for β1 and β2->Compare Potency at β1 vs. β2 Classification of Selectivity Classification of Selectivity Calculate Selectivity Ratio (β2 Ki / β1 Ki)->Classification of Selectivity Compare Potency at β1 vs. β2->Classification of Selectivity

Workflow for Determining Beta-Blocker Selectivity

Conclusion

The validation of this compound as a selective beta-1 adrenergic antagonist requires rigorous quantitative analysis of its interaction with both β1- and β2-adrenergic receptors. By employing established methodologies such as radioligand binding and functional cAMP assays, researchers can determine the affinity and potency of this compound at each receptor subtype. Comparing these values to those of well-characterized selective and non-selective beta-blockers will provide a clear and objective assessment of this compound's selectivity profile. This comprehensive approach is essential for the accurate pharmacological classification and potential clinical development of this compound.

References

Comparative study of Nifenalol's impact on different cardiac ion channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Nifenalol on various cardiac ion channels. This compound is primarily classified as a β-adrenergic receptor antagonist. Its interactions with cardiac ion channels, while not as extensively quantified in publicly available literature as some other antiarrhythmic drugs, are critical for understanding its overall cardiac electrophysiological profile. This document summarizes the known effects, presents relevant experimental methodologies, and visualizes associated pathways to support further research and drug development.

Overview of this compound's Cardiac Effects

This compound's primary mechanism of action is the blockade of β-adrenergic receptors in the heart. This action antagonizes the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, myocardial contractility, and blood pressure.

Beyond its β-blocking activity, evidence suggests that this compound also interacts with cardiac ion channels. A notable effect is the induction of Early Afterdepolarizations (EADs), which are abnormal depolarizations that interrupt phase 2 or phase 3 of the cardiac action potential and can lead to arrhythmias. The observation that Tetrodotoxin, a potent sodium channel blocker, can prevent this compound-induced EADs strongly implies an interaction with the voltage-gated sodium channel, Nav1.5.

Comparative Data on Cardiac Ion Channel Interactions

Due to the absence of specific IC50 values for this compound, this table compares its known qualitative effects with the typical functions of major cardiac ion channels. This comparison helps to contextualize the potential impact of this compound on cardiac electrophysiology.

Ion ChannelPrimary Function in Cardiac Action PotentialKnown or Inferred Impact of this compoundAlternative Ion Channel Modulators (with reported IC50 values for comparison)
hERG (IKr) Contributes to the repolarization phase (Phase 3) of the action potential. Blockade can lead to QT interval prolongation and risk of Torsades de Pointes.No direct IC50 data found for this compound.Dofetilide: ~69 nM[1] Terfenadine: ~1.1 µM[2] Flecainide: ~1.49 µM[3]
Nav1.5 (INa) Responsible for the rapid depolarization phase (Phase 0) of the action potential in atrial and ventricular myocytes.[4]Induces Early Afterdepolarizations (EADs) that are blockable by Tetrodotoxin, suggesting modulation of Nav1.5. No direct IC50 data found.Flecainide: ~5.5 µM[5] Quinidine: ~28.9 µM[5] Lidocaine: IC50 is state-dependent, significantly lower at depolarized potentials.[4]
Cav1.2 (ICa,L) Mediates the influx of calcium during the plateau phase (Phase 2) of the action potential, crucial for excitation-contraction coupling.No direct IC50 data found for this compound.Nifedipine: ~0.2 µM[5] Verapamil: Potency is use-dependent.[6] Amlodipine: IC50 is in the nanomolar range.[6]

Experimental Protocols

The following is a detailed, representative methodology for assessing the effects of a compound like this compound on cardiac ion channels using the whole-cell patch-clamp technique. This protocol is based on established practices in cardiac electrophysiology research.

Whole-Cell Patch-Clamp Electrophysiology for Cardiac Ion Channel Analysis

1. Cell Preparation:

  • Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human cardiac ion channel of interest (e.g., hERG, Nav1.5, or Cav1.2) are cultured under standard conditions.
  • For experiments, cells are dissociated into a single-cell suspension using a non-enzymatic cell dissociation solution.
  • The cell suspension is then transferred to a recording chamber on the stage of an inverted microscope.

2. Solutions:

  • External Solution (for hERG): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
  • Internal (Pipette) Solution (for hERG): Contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with KOH.
  • Note: Solution compositions are adjusted based on the specific ion channel being studied to isolate the current of interest.

3. Electrophysiological Recording:

  • Borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution are used.
  • A giga-ohm seal is formed between the micropipette and the cell membrane.
  • The cell membrane is then ruptured to achieve the whole-cell configuration.
  • Ionic currents are recorded using a patch-clamp amplifier and digitized.

4. Voltage-Clamp Protocols:

  • For hERG: From a holding potential of -80 mV, the cell is depolarized to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.
  • For Nav1.5: From a holding potential of -120 mV, the cell is depolarized to various test potentials (e.g., -80 to +40 mV in 10 mV increments) for 50 ms.
  • For Cav1.2: From a holding potential of -90 mV, the cell is depolarized to +10 mV for 300 ms. A pre-pulse to -40 mV for 500ms can be used to inactivate sodium channels.

5. Data Analysis:

  • The effect of the test compound (e.g., this compound) is assessed by perfusing the recording chamber with the external solution containing various concentrations of the compound.
  • The peak current amplitude (for Nav1.5 and Cav1.2) or tail current amplitude (for hERG) is measured before and after drug application.
  • Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration.
  • The IC50 value is determined by fitting the data to the Hill equation.

Visualizations

Signaling Pathways and Experimental Workflows

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound BAR β-Adrenergic Receptor This compound->BAR Blocks Norepinephrine Norepinephrine Norepinephrine->BAR Activates G_Protein G-Protein (Gs) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Cardiac Ion Channels (e.g., Cav1.2) PKA->Ion_Channels Phosphorylates Cellular_Response Decreased Heart Rate & Contractility Ion_Channels->Cellular_Response Modulates

Beta-Adrenergic Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing Nav1.5) Patch_Pipette Fabricate and Fill Patch Pipette Cell_Culture->Patch_Pipette Solution_Prep Prepare External and Internal Solutions Solution_Prep->Patch_Pipette Giga_Seal Form Giga-ohm Seal Patch_Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Ionic Current Whole_Cell->Record_Baseline Apply_this compound Apply this compound (various concentrations) Record_Baseline->Apply_this compound Record_Effect Record Ionic Current in presence of this compound Apply_this compound->Record_Effect Measure_Current Measure Current Inhibition Record_Effect->Measure_Current Conc_Response Generate Concentration- Response Curve Measure_Current->Conc_Response Calculate_IC50 Calculate IC50 Conc_Response->Calculate_IC50

Ion Channel Electrophysiology Workflow.

Conclusion

This compound's role as a β-adrenergic receptor antagonist is well-established. Its influence on cardiac ion channels, particularly the sodium channel Nav1.5, is suggested by its pro-arrhythmic potential to induce Early Afterdepolarizations. However, a significant gap exists in the literature regarding the direct, quantitative effects of this compound on hERG, Nav1.5, and Cav1.2 channels. The lack of specific IC50 values makes a direct comparison with other cardiac drugs challenging.

Further research employing detailed electrophysiological studies, such as the patch-clamp methodology outlined above, is imperative to fully characterize the ion channel pharmacology of this compound. Such data would provide a more complete understanding of its electrophysiological profile, aiding in the assessment of its therapeutic potential and pro-arrhythmic risk. This knowledge is crucial for the development of safer and more effective antiarrhythmic therapies.

References

Safety Operating Guide

Proper Disposal of Nifenalol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of Nifenalol, a beta-adrenoceptor antagonist used in research.

This compound (Chemical Formula: C₁₁H₁₆N₂O₃, CAS Number: 7413-36-7) is a beta-blocker and a C-nitro aromatic compound. Due to its chemical nature, this compound is classified as hazardous waste and requires specific disposal procedures to mitigate risks to human health and the environment. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is prohibited and can lead to significant legal and financial penalties.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The immediate focus should be on minimizing exposure and preventing accidental release.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is based on general guidelines for hazardous pharmaceutical and nitroaromatic compound waste. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.

1. Waste Identification and Classification:

  • Hazardous Waste Determination: this compound is classified as hazardous waste due to its properties as a pharmaceutical and a nitroaromatic compound. Nitroaromatic compounds can be toxic and reactive.[1][2] Specifically, nitrobenzene, a related compound, is listed under the EPA's RCRA regulations with the waste code D036.[3][4] While a specific code for this compound may not be listed, it should be managed as a hazardous chemical waste.

  • Non-Controlled Substance: Current information does not indicate that this compound is a federally controlled substance under the jurisdiction of the Drug Enforcement Administration (DEA).[5][6][7] Therefore, the specific record-keeping and disposal requirements for controlled substances do not apply.

2. Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, leak-proof, and clearly labeled hazardous waste container for this compound waste. The container must be compatible with the chemical.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[8] Include any other information required by your institution's EHS department.

  • No Mixing: Do not mix this compound waste with other waste streams, such as non-hazardous trash, sharps, or other chemical wastes, unless explicitly permitted by your EHS office.[9]

3. In-Lab Storage:

  • Secure Location: Store the sealed hazardous waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Store this compound waste away from incompatible materials, particularly strong oxidizing agents, to prevent potentially violent reactions.

4. Final Disposal Procedure:

  • Professional Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.[10] Contact your institution's EHS office to arrange for a pickup.

  • Incineration: High-temperature incineration is the recommended and most common disposal method for hazardous pharmaceutical waste.[10] This process ensures the complete destruction of the active pharmaceutical ingredient. In-lab chemical neutralization of this compound is not recommended due to the potential for hazardous reactions and the production of other regulated waste products.

Experimental Protocols Cited

While this document focuses on disposal, the handling precautions are derived from standard laboratory safety protocols for hazardous chemicals. The classification of this compound as a hazardous waste is based on guidelines from the Environmental Protection Agency (EPA) for pharmaceutical and nitroaromatic compounds.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Waste_Container Prepare Labeled Hazardous Waste Container PPE->Waste_Container Collect_Waste Collect this compound Waste (Solid or in Solution) Waste_Container->Collect_Waste Store_Waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Collect_Waste->Store_Waste Contact_EHS Contact Institutional EHS for Waste Pickup Store_Waste->Contact_EHS Incineration Professional Disposal via High-Temperature Incineration Contact_EHS->Incineration Start Start Disposal Process Start->PPE

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifenalol
Reactant of Route 2
Reactant of Route 2
Nifenalol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.